molecular formula C7H13NO3 B1419235 4-(Methylamino)oxane-4-carboxylic acid CAS No. 1157932-08-5

4-(Methylamino)oxane-4-carboxylic acid

Cat. No.: B1419235
CAS No.: 1157932-08-5
M. Wt: 159.18 g/mol
InChI Key: XQSFETBRMIRLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylamino)oxane-4-carboxylic acid, also known as 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid, is a high-purity chemical building block for research and development. This compound features a tetrahydropyran (oxane) ring substituted with both a methylamino group and a carboxylic acid group at the same carbon atom, creating a versatile scaffold for synthetic chemistry. With a CAS number of 1157932-08-5 and a molecular formula of C7H13NO3 , it has a molecular weight of 159.18 g/mol . Its structure is defined by the canonical SMILES string CNC1(C(=O)O)CCOCC1 and the InChIKey XQSFETBRMIRLGH-UHFFFAOYSA-N . Researchers value this compound as a key intermediate in medicinal chemistry and drug discovery, particularly for creating novel molecular entities. The simultaneous presence of an amine and a carboxylic acid on a saturated ring system makes it a valuable bifunctional synthon. It is offered with a purity of 98% . Please handle with care and consult the Safety Data Sheet (SDS) prior to use. This product is labeled with the GHS07 signal word "Warning" and may be harmful if swallowed, cause skin irritation, serious eye irritation, or respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(methylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-8-7(6(9)10)2-4-11-5-3-7/h8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQSFETBRMIRLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCOCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157932-08-5
Record name 4-(methylamino)oxane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(Methylamino)oxane-4-carboxylic acid CAS number and properties

[1]

Executive Summary

4-(Methylamino)oxane-4-carboxylic acid (also known as 4-(methylamino)tetrahydropyran-4-carboxylic acid) is a conformationally restricted, gem-disubstituted

11

This compound serves as a critical building block in medicinal chemistry, particularly in the design of peptidomimetics where it acts as a constrained scaffold to induce specific secondary structures (e.g.,

1

Chemical Identity & Constants

PropertyDetail
Common Name 4-(Methylamino)oxane-4-carboxylic acid
Synonyms 4-(Methylamino)tetrahydropyran-4-carboxylic acid; 4-Methylamino-4-carboxytetrahydropyran
CAS Number (Free Acid) 1157932-08-5
CAS Number (HCl Salt) 1803595-85-8
Molecular Formula

Molecular Weight 159.18 g/mol (Free Acid); 195.64 g/mol (HCl Salt)
SMILES CNC1(CCOCC1)C(=O)O
IUPAC Name 4-(methylamino)oxane-4-carboxylic acid
Structural Visualization

The following diagram illustrates the core chemical connectivity and functional groups.

ChemicalStructurecluster_04-(Methylamino)oxane-4-carboxylic acidCoreTetrahydropyran(Oxane) RingPos4C4 Position(Gem-disubstituted)Core->Pos4AmineN-Methylamino Group(-NHMe)Pos4->AmineAcidCarboxylic Acid(-COOH)Pos4->Acid

Figure 1: Structural connectivity of the gem-disubstituted scaffold.[1]

Physicochemical Profile

Understanding the physical behavior of this scaffold is essential for its incorporation into drug candidates.[1]

  • Zwitterionic Nature: Like standard amino acids, the free base exists primarily as a zwitterion in neutral aqueous solution (carboxylate anion and methylammonium cation).

  • Solubility:

    • Water:[2] High (due to polarity and zwitterionic character).

    • Organic Solvents (DCM, EtOAc): Low to negligible in neutral form; solubility improves if protected (e.g., Fmoc/Boc) or esterified.

  • Lipophilicity (Calculated):

    • cLogP: ~ -1.5 to -2.0 (Highly hydrophilic).[1]

    • Implication: Reduces the overall lipophilicity of peptides, potentially improving solubility but requiring masking (prodrug/protection) for passive membrane permeability.

  • Acidity/Basicity (Predicted):

    • pKa (COOH): ~2.0 – 2.5[3]

    • pKa (NHMe): ~9.5 – 10.0

Synthesis & Manufacturing

The synthesis of 4-(methylamino)oxane-4-carboxylic acid differs from the standard Bucherer-Bergs reaction used for the primary amine analog.[1] Because the target is a secondary amine (N-methyl), a Strecker Synthesis variant is the preferred route.

Synthetic Pathway (Strecker Protocol)
  • Imine Formation: Condensation of tetrahydro-4H-pyran-4-one with methylamine.[1]

  • Cyano-amination: Addition of a cyanide source (TMSCN or NaCN) to form the

    
    -aminonitrile.[1]
    
  • Hydrolysis: Acid-mediated hydrolysis of the nitrile to the carboxylic acid.[1]

SynthesisStartTetrahydro-4H-pyran-4-one(Starting Material)Intermediate4-(Methylamino)oxane-4-carbonitrile(Aminonitrile Intermediate)Start->Intermediate Strecker ReactionReagent1+ Methylamine (MeNH2)+ TMSCN or NaCNProduct4-(Methylamino)oxane-4-carboxylic acid(HCl Salt)Intermediate->Product Acid HydrolysisReagent2+ HCl (conc.)Reflux

Figure 2: Strecker synthesis pathway for the N-methylated derivative.

Experimental Protocol (Representative Scale)

Note: This protocol is a generalized adaptation for the HCl salt synthesis.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), Methylamine hydrochloride (1.1 eq), Sodium Cyanide (1.1 eq), Water/Methanol solvent system.

  • Step 1 (Aminonitrile):

    • Dissolve methylamine HCl and NaCN in water/MeOH at 0°C.

    • Add tetrahydro-4H-pyran-4-one dropwise.[1]

    • Stir at room temperature for 12–18 hours.

    • Extract the aminonitrile with DCM, dry over

      
      , and concentrate.
      
  • Step 2 (Hydrolysis):

    • Dissolve the crude nitrile in concentrated HCl (6M to 12M).

    • Reflux for 4–6 hours. (Caution: Evolution of ammonia gas).

    • Concentrate the solution to dryness under reduced pressure.

    • Recrystallize the residue (typically from MeOH/Ether) to obtain the 4-(methylamino)oxane-4-carboxylic acid hydrochloride .[1]

Applications in Drug Discovery[1][14][15][16][17]

A. Peptidomimetics & Conformational Control

This compound belongs to the class of


-disubstituted amino acids1
  • Restricted Rotation: The tetrahydropyran ring locks the

    
     and 
    
    
    torsion angles, severely restricting conformational freedom.
  • Helix/Turn Induction: It is a strong promoter of

    
    -helical or 
    
    
    -turn structures, stabilizing bioactive conformations of peptides.[1]
  • Proteolytic Stability: The steric bulk of the gem-disubstitution and the N-methyl group protects the adjacent peptide bond from enzymatic cleavage by proteases.[1]

B. Scaffold for Medicinal Chemistry
  • Linker Chemistry: The carboxylic acid and amine provide orthogonal handles for attaching two distinct pharmacophores.

  • Polarity Modulation: The ether oxygen in the ring acts as a hydrogen bond acceptor, potentially improving metabolic stability compared to a cyclohexane analog (which is lipophilic and prone to metabolic oxidation).

References

  • Accela ChemBio. (n.d.). Product Analysis: 4-(methylamino)oxane-4-carboxylic acid (CAS 1157932-08-5).[1][4] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-(methylamino)oxane-4-carboxylic acid hydrochloride (CAS 1803595-85-8).[1][5] Retrieved from [1]

  • PubChem. (2025).[3][6] Compound Summary: 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Parent Analog).[1] National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Product List: Tetrahydropyran-4-carboxylic acid derivatives. Retrieved from

Technical Guide: Tetrahydropyran (THP) Non-Proteinogenic Amino Acids in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological utility of tetrahydropyran (THP) containing amino acids. Unlike their carbocyclic analogs (e.g., cyclohexane-based amino acids), THP-amino acids introduce a specific electrostatic vector via the ether oxygen, lowering lipophilicity (


) while maintaining rigid conformational restriction. This guide focuses on the "hero" scaffold: 4-aminotetrahydropyran-4-carboxylic acid (Athp) , providing validated synthetic protocols, solid-phase peptide synthesis (SPPS) integration strategies, and conformational analysis for medicinal chemists.

Part 1: Structural Classes & Pharmacochemical Properties

The THP vs. Cyclohexane Bioisosterism

The incorporation of a THP ring into an amino acid backbone serves two primary functions: conformational constraint and physicochemical modulation .

The primary scaffold discussed is Athp (4-aminotetrahydropyran-4-carboxylic acid), a disubstituted


-amino acid. It acts as a bioisostere to 1-aminocyclohexane-1-carboxylic acid (

). However, the substitution of a methylene unit (

) with an ether oxygen (

) at the 4-position alters the electronic landscape significantly.

Table 1: Physicochemical Comparison of Cyclic Scaffolds

FeatureCyclohexane (

)
Tetrahydropyran (Athp)Piperidine (Api)
Electronic Nature Lipophilic / HydrophobicPolar / H-bond AcceptorBasic / H-bond Donor/Acceptor
LogP (Approx) High (> 2.0)Moderate (~0.5 - 1.0)Low / pH dependent
pKa (

-NH3+)
~9.8~8.2 (Inductive effect of O)~8.5 (plus side chain amine)
Conformation Chair (fluxional)Chair (Rigidified by dipole)Chair
Metabolic Liability Hydroxylation proneGenerally stableN-oxidation / N-dealkylation
Conformational Restriction ( Angles)

Athp belongs to the class of


-tetrasubstituted amino acids. The steric bulk of the THP ring at the 

-carbon severely restricts the rotation around the

(

) and

(

) bonds.
  • Helical Promotion: Like Aib (aminoisobutyric acid), Athp tends to stabilize

    
    -helical or 
    
    
    
    -helical structures in short peptides due to the Thorpe-Ingold effect.
  • The Anomeric Effect: In specific THP-glycine derivatives (where the THP is a side chain linked via the anomeric carbon), the axial preference of electronegative substituents can be exploited to lock side-chain orientation.

Part 2: Synthetic Methodologies

The synthesis of sterically hindered THP amino acids requires overcoming the low reactivity of the ketone precursor. The Bucherer-Bergs reaction is the industry-standard method for constructing the quaternary center of Athp.

Validated Protocol: Synthesis of Fmoc-Athp-OH

Objective: Synthesis of N-Fmoc-4-aminotetrahydropyran-4-carboxylic acid from tetrahydro-4H-pyran-4-one.

Step 1: Bucherer-Bergs Cyclization (Hydantoin Formation)
  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq),

    
     (3.0 eq), 
    
    
    
    (1.5 eq).
  • Solvent: 50% EtOH/Water.

  • Procedure:

    • Dissolve carbonate and cyanide in solvent.

    • Add ketone dropwise at RT.

    • Heat to 60°C for 18 hours.

    • Cool to 0°C. The spiro-hydantoin precipitates.

    • Validation: Filter and wash with cold water. Yields are typically >80%.[1]

Step 2: Alkaline Hydrolysis
  • Reagents: Spiro-hydantoin (from Step 1),

    
     (saturated aq. solution) or 
    
    
    
    (4M).
  • Procedure:

    • Reflux the hydantoin in base for 48–72 hours (kinetically slow due to steric bulk).

    • Acidify to pH 6.0 with dilute

      
       (if using Barium) to precipitate 
      
      
      
      . Filter.
    • Concentrate filtrate to obtain free amino acid.

Step 3: Fmoc Protection
  • Reagents: Free Athp, Fmoc-OSu (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Dioxane/Water (1:1).

  • Procedure:

    • Dissolve amino acid in basic solution.

    • Add Fmoc-OSu solution dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Acidify with HCl to pH 2.0 and extract with EtOAc.

    • Purification: Recrystallization from EtOAc/Hexane.

Visualized Synthetic Workflow

The following diagram illustrates the retrosynthetic logic and forward synthesis for Athp.

Athp_Synthesis Ketone Tetrahydropyran-4-one Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin Bucherer-Bergs FreeAA H-Athp-OH (Free Amino Acid) Hydantoin->FreeAA Hydrolysis FmocAA Fmoc-Athp-OH (Protected Building Block) FreeAA->FmocAA Protection Reagent1 (NH4)2CO3, KCN 60°C, 18h Reagent2 NaOH (4M) or Ba(OH)2 Reflux, 72h Reagent3 Fmoc-OSu, Na2CO3 Dioxane/H2O

Figure 1: Synthetic pathway for Fmoc-Athp-OH via the Bucherer-Bergs hydantoin intermediate.

Part 3: Incorporation into Peptides (SPPS)

Incorporating Athp into a peptide chain is non-trivial due to the quaternary


-carbon. The steric hindrance mimics that of Aib but is exacerbated by the ring structure.
Coupling Protocol (Difficult Sequences)

Standard carbodiimide (DIC/HOBt) couplings often fail or result in deletion sequences. The following protocol is recommended for high-fidelity incorporation.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization of sensitive adjacent residues (though Athp itself is achiral).

  • Resin: ChemMatrix or PEG-PS (better swelling properties than polystyrene).

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 minutes (Critical for diffusion).

  • Activation: Pre-activate Fmoc-Athp-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes maximum before adding to resin.

  • Coupling: Shake for 2 hours at RT.

    • Optimization: For extremely difficult sequences, microwave irradiation (75°C, 20W) for 10 minutes is highly effective.

  • Monitoring: Kaiser test is often unreliable for secondary amines or hindered systems. Use Chloranil test or micro-cleavage LC-MS to verify coupling.

  • Double Coupling: If the subsequent amino acid is also bulky (e.g., Val, Ile, or another Athp), double coupling is mandatory.

Decision Tree: Selecting the Right THP Scaffold

THP_Selection Start Drug Design Goal Q1 Requirement: Backbone Constraint? Start->Q1 Q2 Requirement: Side-Chain Interaction? Start->Q2 SubQ1 Is lipophilicity a concern? Q1->SubQ1 Res2 Use: THP-Glycine / THP-Alanine Effect: H-bond acceptor side chain Q2->Res2 Res1 Use: Athp (4-amino-THP-4-COOH) Effect: 3(10)-helix / Turn inducer Res3 Use: Ac6c (Cyclohexane) (High LogP) SubQ1->Res3 No (Need hydrophobic core) Res4 Use: Athp (Lower LogP, Polar) SubQ1->Res4 Yes (Need polarity)

Figure 2: Decision matrix for selecting THP-based amino acids versus carbocyclic analogs.

Part 4: Case Studies in Drug Design

BACE1 Inhibitors (Alzheimer's Disease)

In the development of Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors, the S3 pocket of the enzyme is large and hydrophobic but tolerates polar groups.

  • Mechanism: Replacing a cyclohexyl moiety with a tetrahydropyranyl ring in the P3 position of the inhibitor often improves metabolic stability (microsomal clearance) by blocking P450 oxidation sites common on aliphatic rings.

  • Outcome: The ether oxygen can engage in weak hydrogen bonding with backbone amides in the enzyme pocket, improving potency while lowering

    
     to reduce P-gp efflux liability [1].
    
Opioid Receptor Antagonists

Studies involving peripherally restricted opioid antagonists have utilized 4-amino-4-carboxytetrahydropyran as a central scaffold.

  • Mechanism: The Athp scaffold forces the peptide backbone into a kinked conformation, mimicking the

    
    -turn found in endogenous enkephalins.
    
  • Comparison: Analogs containing the piperidine ring (4-aminopiperidine-4-carboxylic acid) often introduce a basic center that can lead to non-specific binding or phospholipidosis. The THP variant remains neutral, avoiding these off-target toxicities [2].

References

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 2017.[2] [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2007.[3] [Link]

Sources

quaternary alpha-amino acids for metabolic stability

Quaternary -Amino Acids: Engineering Metabolic Stability in Peptide Therapeutics[1]

Executive Summary: The "Alpha-Proton" Vulnerability

In peptide drug discovery, the native


1

Quaternary



-aminoisobutyric acid (Aib)

-methyl-L-amino acids
1

Mechanistic Foundation: Steric and Electronic Blockade

The metabolic stability of quaternary amino acids arises from two distinct physical phenomena: Transamination Blockade and Conformational/Steric Shielding .

Transamination Blockade (Electronic/Chemical)

Standard amino acid catabolism often begins with transamination, catalyzed by pyridoxal 5'-phosphate (PLP)-dependent aminotransferases.[1] This mechanism requires the abstraction of the

  • Native AA: The

    
    -proton is removed, leading to the formation of an 
    
    
    -keto acid and ammonia/glutamate.
  • Quaternary AA: The lack of an

    
    -proton renders this abstraction impossible. The enzymatic reaction cycle arrests at the external aldimine stage, preventing degradation.
    
Proteolytic Resistance (Steric/Conformational)[1]
  • Steric Clash: The additional alkyl group at the

    
    -position creates significant steric hindrance, preventing the catalytic triads of serine proteases (e.g., DPP-4, Trypsin) from accessing the scissile peptide bond.[1]
    
  • Helix Induction: Residues like Aib are strong helix inducers (promoting

    
    - or 
    
    
    -helices).[1] This rigid secondary structure buries the amide backbone, further reducing the entropic probability of protease binding.

MetabolicBlockadecluster_nativeNative Amino Acid (Labile)cluster_quatQuaternary AA (Stable)NativeAANative AA(Has α-Proton)PLP_EnzPLP-TransaminaseNativeAA->PLP_EnzBindingQuinonoidQuinonoidIntermediatePLP_Enz->Quinonoid-H+ (α-deprotonation)KetoAcidα-Keto Acid(Degraded)Quinonoid->KetoAcidHydrolysisQuatAAQuaternary AA(α,α-Disubstituted)PLP_Enz_BlockedPLP-TransaminaseQuatAA->PLP_Enz_BlockedBindingBlockCATABOLICBLOCKPLP_Enz_Blocked->BlockNo α-ProtonReaction Arrests

Figure 1: Mechanistic comparison showing how the absence of the

1

Synthetic Architecture: Asymmetric Phase-Transfer Catalysis[1][2][3][4]

Synthesizing quaternary amino acids is challenging due to the high energy barrier of forming a crowded quaternary center. The Maruoka Catalyst (chiral quaternary ammonium salt) provides a robust, enantioselective solution via Phase-Transfer Catalysis (PTC).[1]

Protocol A: Asymmetric Alkylation of Glycine Schiff Base

Objective: Synthesize an enantioenriched

Materials:

  • Substrate:

    
    -(diphenylmethylene)glycine tert-butyl ester.[1][2]
    
  • Electrophile: Alkyl halide (e.g., Benzyl bromide for

    
    -methyl-Phe analog).[1]
    
  • Catalyst:

    
    -3,4,5-trifluorophenyl-NAS bromide (Maruoka Catalyst).[1]
    
  • Solvent/Base: Toluene and 50% aqueous KOH.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the glycine Schiff base (1.0 equiv) and the Maruoka catalyst (1 mol%) in Toluene (

    
     concentration relative to substrate).
    
  • Phase Creation: Add 50% aqueous KOH (volume ratio 1:1 to Toluene) to create a biphasic system. Cool the mixture to

    
     with vigorous stirring.
    
  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Stir vigorously at

    
    . The catalyst shuttles the enolate interface, directing the electrophile to the Re-face (or Si-face depending on catalyst chirality). Monitor by TLC/HPLC (typically 1–4 hours).
    
  • Quench & Workup: Dilute with water and extract with

    
     or 
    
    
    . Wash organic layer with brine, dry over
    
    
    , and concentrate.
  • Hydrolysis (Deprotection): Treat the crude imine with

    
     in THF at room temperature for 2 hours to cleave the Schiff base.
    
  • Purification: Isolate the resulting quaternary amino ester via silica gel chromatography.

SynthesisWorkflowStartGlycine Schiff Base(Achiral Substrate)BiphasicBiphasic System(Toluene / 50% KOH)Start->BiphasicAlkylationAsymmetric Alkylation(R-X added at 0°C)Biphasic->Alkylation + CatalystCatalystAdd Chiral PTC(Maruoka Catalyst)Catalyst->AlkylationIntermediateChiral Quaternary ImineAlkylation->IntermediateHydrolysisAcid Hydrolysis(1N Citric Acid)Intermediate->HydrolysisProductQuaternary α-Amino Acid Ester(High ee%)Hydrolysis->Product

Figure 2: Workflow for the asymmetric synthesis of quaternary amino acids using Phase-Transfer Catalysis.

Metabolic Profiling: Microsomal Stability Assay

To validate the stability conferred by the quaternary substitution, a comparative microsomal stability assay is required.

Protocol B: In Vitro Microsomal Stability (LC-MS/MS)

Objective: Determine the intrinsic clearance (


Reagents:

  • Microsomes: Pooled Human Liver Microsomes (HLM),

    
     protein.
    
  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).[1]
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (IS).

Methodology:

  • Pre-incubation: Dilute HLM to

    
     in phosphate buffer (pH 7.4). Pre-warm at 
    
    
    for 5 minutes.
  • Initiation: Add the test peptide (final conc.

    
    ) and NADPH regenerating system to initiate the reaction.[3]
    
  • Sampling: At time points

    
     minutes, remove a 
    
    
    aliquot.
  • Quenching: Immediately dispense aliquot into

    
     of ice-cold Stop Solution to precipitate proteins.
    
  • Processing: Centrifuge at

    
     for 20 minutes at 
    
    
    . Collect supernatant.
  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the parent ion transition.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    is the elimination rate constant.

AssayFlowPrepHLM + Peptide(37°C)StartAdd NADPHPrep->StartIncubateIncubation(0-60 min)Start->IncubateQuenchQuench(Ice-Cold ACN)Incubate->QuenchSamplingAnalyzeLC-MS/MSQuantificationQuench->AnalyzeDataCalculate t1/2 & CLintAnalyze->Data

Figure 3: Step-by-step workflow for the Microsomal Stability Assay.

Case Study: Semaglutide (GLP-1 Analog)[1][6][7][8][9]

The clinical success of Semaglutide (Ozempic/Wegovy) serves as the definitive proof-of-concept for quaternary amino acid substitution.

  • Challenge: Native GLP-1 has a half-life of

    
     due to rapid degradation by Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 specifically cleaves the 
    
    
    -terminal dipeptide (His-Ala) by recognizing the alanine at position 8.[1]
  • Solution: Substitution of Alanine-8 with

    
    -Aminoisobutyric acid (Aib) .[1][4][5][6][7]
    
  • Outcome:

    • Steric Blockade: The gem-dimethyl group of Aib prevents DPP-4 from accessing the peptide bond between His7 and Aib8.

    • Result: When combined with fatty acid acylation (to bind albumin), the half-life extends from minutes to ~1 week in humans.

FeatureNative GLP-1SemaglutideImpact of Aib
Residue 8 Alanine (Ala)

-Aminoisobutyric acid (Aib)
Primary Stability Driver
DPP-4 Susceptibility High (Cleaved in mins)ResistantSteric hindrance of catalytic cleft
Half-Life (

)
1.5 – 2 minutes~165 hours (1 week)Enables weekly dosing

Note on Taspoglutide: Another GLP-1 analog, Taspoglutide, utilized Aib at positions 8 and 35.[1][8][6] While it achieved excellent metabolic stability, it was discontinued due to hypersensitivity reactions, highlighting that while Aib solves stability, immunogenicity must still be monitored in the final construct.[1]

References

  • Semaglutide Structure & DPP-4 Resistance

    • Semaglutide - Diabetes Mellitus: undefined - PDB-101.[1] RCSB PDB. Link

    • Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits.[1][9] NIH/PMC. Link

  • Synthesis (Maruoka Catalyst)

    • Asymmetric Phase-Transfer Alkylation of Readily Available Aryl Aldehyde Schiff Bases. ACS Organic Letters.[10] Link[1][10]

    • Maruoka Catalysts - Sigma-Aldrich.[1] Link

  • Metabolic Stability Protocols

    • Microsomal Stability Assay Protocol. AxisPharm. Link

    • Development of an LC-MS/MS Method for Quantification... Metabolic Stability Evaluation. MDPI. Link[1]

  • General Mechanism

    • Structure and dynamics of semaglutide and taspoglutide bound GLP-1R-Gs complexes. bioRxiv.[1] Link[1]

Solubility Profiling: 4-(Methylamino)oxane-4-carboxylic Acid vs. Cyclohexane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the physicochemical distinctiveness of 4-(methylamino)oxane-4-carboxylic acid (an


-disubstituted tetrahydropyran amino acid) compared to its carbocyclic analog, 4-(methylamino)cyclohexane-1-carboxylic acid .

In medicinal chemistry, the "oxane switch"—replacing a methylene unit (


) with an ether oxygen (

)—is a high-impact strategy to modulate lipophilicity and metabolic stability. For this specific scaffold, the introduction of the ether oxygen at the 4-position significantly lowers

(increasing hydrophilicity) and enhances aqueous solubility through specific solvation mechanisms, despite the high lattice energy typical of zwitterionic amino acids.

Physicochemical Architecture & The "Oxane Effect"

The core differentiation lies in the solvation thermodynamics of the tetrahydropyran (THP) ring versus the cyclohexane ring. While both scaffolds provide a rigid spacer for the amino and carboxylic acid moieties, their interaction with the aqueous solvent shell differs fundamentally.

Structural Comparison

The following table summarizes the calculated and structural differences between the target molecule and its analog.

PropertyOxane Derivative (Target)Cyclohexane Analog (Control)Impact
IUPAC Name 4-(Methylamino)oxane-4-carboxylic acid4-(Methylamino)cyclohexane-1-carboxylic acid-
Core Ring Tetrahydropyran (Oxane)CyclohexaneEther oxygen introduces polarity.
Electronic State Zwitterionic (at pH 7.4)Zwitterionic (at pH 7.4)High crystal lattice energy for both.
Calc. LogP ~ -3.2~ -1.7

log units
.[1] Oxane is ~30x more hydrophilic.
H-Bond Acceptors 3 (COOH + Ether O)2 (COOH)Ether oxygen recruits additional water molecules.
Polar Surface Area ~72

~49

Higher PSA reduces BBB permeability but aids solubility.
Solvation Thermodynamics

The solubility advantage of the oxane derivative is driven by enthalpic solvation .

  • Cyclohexane (Hydrophobic Effect): The cyclohexane ring is lipophilic. Dissolving it requires the solvent (water) to form an ordered "cage" (clathrate-like structure) around the hydrophobic ring. This decreases the entropy of the system (

    
    ), which is thermodynamically unfavorable.
    
  • Oxane (Specific Solvation): The ether oxygen in position 4 acts as a weak Hydrogen Bond Acceptor (HBA). It can accept a hydrogen bond from a water molecule. This interaction releases enthalpy (

    
    ), compensating for the entropic cost of cavity formation.
    
Visualization: Solvation Shell Dynamics

The following diagram illustrates the structural difference and the specific hydration of the ether oxygen.

G cluster_0 Cyclohexane Analog cluster_1 Oxane Derivative NodeA Hydrophobic Ring (-CH2-) NodeB Water Cage (Entropic Penalty) NodeA->NodeB Induces ordering NodeC Ether Oxygen (-O-) NodeA->NodeC Bioisosteric Switch NodeD H-Bond Formation (Enthalpic Gain) NodeC->NodeD Recruits H2O

Caption: Comparison of solvation mechanisms. The oxane ether oxygen disrupts the hydrophobic water cage, providing an enthalpic gain that drives higher solubility.

Experimental Protocols for Solubility Profiling

Because both molecules are amino acids, they exist as zwitterions (


) in neutral solution. This creates strong intermolecular ionic bonds in the solid state (high lattice energy). Standard kinetic solubility assays (e.g., DMSO stock dilution) often overestimate solubility for these species. Thermodynamic equilibrium methods are mandatory. 
Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures saturation equilibrium is reached, accounting for the high crystal lattice energy of the zwitterion.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 0.1 N HCl and 0.1 N NaOH (for pH-dependent profiling).

  • HPLC-grade Acetonitrile (for analysis).

Workflow:

  • Supersaturation: Weigh approx. 10 mg of the solid compound into a 2 mL glass vial.

  • Solvent Addition: Add 500

    
    L of buffer (pH 7.4). If the solid dissolves immediately, add more solid until a suspension is visible.
    
  • Equilibration: Cap the vial and place it on an orbital shaker (or rotator) at 25°C for 24 to 48 hours .

    • Note: Zwitterions crystallize slowly. 24h is the minimum to ensure the solid phase is the stable polymorph.

  • Filtration: Filter the suspension using a PVDF syringe filter (0.45

    
    m) to remove undissolved solid.
    
    • Critical: Pre-saturate the filter with the solution to prevent drug adsorption loss.

  • Quantification: Analyze the filtrate via HPLC-UV or LC-MS/MS against a standard curve.

Protocol: LogD Determination (Miniaturized Shake-Flask)

To empirically verify the hydrophilicity difference (


).
  • Phases: Octanol (saturated with buffer) and Buffer (saturated with octanol).

  • Mixing: Dissolve compound in the aqueous phase. Add equal volume of octanol.

  • Partitioning: Shake for 1 hour; centrifuge to separate phases.

  • Analysis: Measure concentration in both phases.

Implications for Drug Development[2][3][4]

Bioavailability & Permeability
  • Solubility: The oxane derivative will likely exhibit superior aqueous solubility , reducing the risk of dissolution-limited absorption (BCS Class II/IV issues).

  • Permeability: The increased polarity (lower LogP) may reduce passive permeability across lipid membranes compared to the cyclohexane analog.

  • Action Item: If the oxane derivative shows poor permeability (Papp <

    
     cm/s), consider prodrug strategies (e.g., esterification of the carboxylic acid) to mask the charge during absorption.
    
Blood-Brain Barrier (BBB) Penetration
  • Cyclohexane Analog: With a LogP of ~ -1.7 and lower PSA, it has a moderate probability of CNS penetration if the amino acid transport systems (LAT1) are engaged.

  • Oxane Derivative: The additional PSA (+10-15

    
     from the ether oxygen) and lower LogP make passive BBB diffusion difficult.
    
  • Strategic Use: Use the oxane scaffold if peripheral restriction is desired (i.e., to avoid CNS side effects). Use the cyclohexane scaffold if CNS exposure is required.

Decision Logic & Workflow

The following flowchart guides the selection between the Oxane and Cyclohexane scaffolds based on solubility and permeability data.

Workflow Start Start: Scaffold Selection MeasureSol Measure Thermodynamic Solubility (pH 7.4) Start->MeasureSol CheckSol Solubility > 100 µg/mL? MeasureSol->CheckSol CycloPath Select Cyclohexane Scaffold CheckSol->CycloPath No (Too Insoluble) MeasurePerm Measure Permeability (Caco-2 / PAMPA) CheckSol->MeasurePerm Yes OxanePath Select Oxane Scaffold CheckPerm Permeability Adequate? MeasurePerm->CheckPerm CheckPerm->OxanePath Yes (Balanced Profile) CheckPerm->CycloPath No (Too Polar)

Caption: Decision tree for scaffold selection. The oxane scaffold is preferred when solubility is the limiting factor, provided permeability remains acceptable.

References

  • PubChem. 4-aminotetrahydro-2H-pyran-4-carboxylic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Meanwell, N. A. (2011). Bioisosteres of the Carboxylic Acid and Other Acidic Groups in Drug Design. Journal of Medicinal Chemistry. (Discusses the physicochemical impact of ring substitutions).
  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2] Angewandte Chemie International Edition. (Foundational text on ether-oxygen effects on solubility and metabolic stability).

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods.

Sources

Methodological & Application

Technical Guide: Overcoming Steric Barriers in the SPPS of 4-(Methylamino)oxane-4-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solid-Phase Peptide Synthesis Protocol for 4-(Methylamino)oxane-4-carboxylic Acid Content Type: Application Note & Protocol Audience: Senior Researchers, Peptide Chemists, and Drug Discovery Scientists

Executive Summary

The incorporation of 4-(Methylamino)oxane-4-carboxylic acid (also known as N-methyl-4-amino-tetrahydropyran-4-carboxylic acid) into peptide sequences represents a "perfect storm" of synthetic challenges. This residue combines the steric constraints of an


-disubstituted amino acid (analogous to Aib) with the nucleophilic recalcitrance of an N-methylated secondary amine. Standard SPPS protocols utilizing HBTU/HCTU and room-temperature couplings will almost invariably result in deletion sequences or incomplete coupling.

This guide details an optimized protocol utilizing high-efficiency coupling reagents (HATU/HOAt, PyBrOP), microwave-assisted synthesis, and rigorous monitoring systems to ensure sequence fidelity.

Strategic Analysis: The Steric Challenge

To successfully synthesize peptides containing this residue, one must understand the structural impediments.[1][2]

  • 
    -Disubstitution:  The oxane (tetrahydropyran) ring at the 
    
    
    
    -carbon restricts conformational freedom, imposing severe steric clash on the incoming activated amino acid during chain elongation.
  • N-Methylation: The methyl group on the nitrogen eliminates the hydrogen bond donor capability needed for aggregation disruption but, more critically, drastically reduces the nucleophilicity of the amine due to steric bulk.

Implication: The critical bottleneck is not coupling the residue itself, but coupling the subsequent amino acid to the N-methylated oxane amine.

Visualizing the Synthetic Workflow

SPPS_Workflow Start Resin Preparation (Chlorotrityl or Rink Amide) Couple_Ox Coupling 4-(Me)Oxane Residue (Reagent: HATU/HOAt) Start->Couple_Ox Deprotect Fmoc Deprotection (20% Piperidine + 0.1M HOBt) Couple_Ox->Deprotect QC_SecAmine QC: Chloranil Test (Detects Secondary Amine) Deprotect->QC_SecAmine Decision Is Secondary Amine Free? QC_SecAmine->Decision Decision->Deprotect Negative (Clear) - Repeat Couple_Next Coupling NEXT Residue (The Critical Step) Decision->Couple_Next Positive (Blue) Method_A Method A: HATU/HOAt (Double Couple, 75°C) Couple_Next->Method_A Method_B Method B: PyBrOP/DIEA (For extremely hindered AA) Couple_Next->Method_B Method_C Method C: Acid Chloride (Triphosgene activation) Couple_Next->Method_C Finish Cleavage & Purification Method_A->Finish Method_B->Finish Method_C->Finish

Figure 1: Optimized SPPS workflow emphasizing the critical decision pathways for N-methylated hindered residues.

Reagents and Materials Setup
ComponentRecommendationRationale
Resin 2-Chlorotrityl Chloride (2-CTC) Preferred for C-terminal hindered residues to prevent diketopiperazine (DKP) formation. Low loading (0.3–0.5 mmol/g) is essential to reduce inter-chain aggregation.
Coupling Reagent (General) HATU / HOAt HATU is superior to HBTU for hindered couplings. HOAt (1-Hydroxy-7-azabenzotriazole) is added as a scavenger and catalyst to suppress racemization and boost kinetics.
Coupling Reagent (Difficult) PyBrOP or COMU PyBrOP is effective for coupling to secondary amines where H-bond acceptors are needed.
Base DIEA (Diisopropylethylamine) Collidine can be used if racemization (Cys/His) is a concern, but DIEA is standard for this scaffold.
Monitoring Chloranil / Acetaldehyde CRITICAL: The Kaiser (ninhydrin) test DOES NOT detect secondary amines reliably. You must use the Chloranil test.
Detailed Experimental Protocols
Protocol A: Coupling Fmoc-4-(Methylamino)oxane-4-COOH to the Resin/Peptide

This step attaches the hindered residue to the growing chain.

  • Activation: Dissolve Fmoc-4-(Me)Oxane-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

  • Base Addition: Add DIEA (6.0 eq) immediately prior to addition to the resin.

  • Reaction: Add the activated solution to the resin.

    • Microwave: 75°C for 10 minutes (25W).

    • Manual: Shake for 2–3 hours at Room Temperature.

  • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Validation: Perform a standard Kaiser test (if the previous residue was a primary amine). It should be negative.

Protocol B: Fmoc Deprotection of the N-Methylated Residue

Removal of Fmoc from a secondary amine can be slower.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt .

    • Note: HOBt is added to suppress aspartimide formation (if Asp is present) and prevent side reactions common with N-methyl residues.

  • Cycles: Treat 2 x 10 minutes (Room Temp) or 2 x 3 minutes (Microwave, 75°C).

  • Validation: Chloranil Test .

    • Procedure: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

    • Result: Dark blue/green beads indicate a free secondary amine. (Kaiser test would likely remain yellow/orange and give a false negative).

Protocol C: Coupling the NEXT Amino Acid (The "Difficult Step")

Attaching an amino acid to the sterically hindered N-methyl/Oxane center.

Option 1: The Gold Standard (HATU/HOAt) Use this for standard amino acids (Ala, Gly, Phe).

  • Pre-activate the incoming Fmoc-Amino Acid (5.0 eq) with HATU (4.9 eq) and HOAt (5.0 eq) in minimal DMF.

  • Add DIEA (10.0 eq).

  • Double Couple:

    • Round 1: 75°C for 15 min (Microwave) or 4 hours (RT).

    • Drain and wash.[1][3]

    • Round 2: Repeat with fresh reagents.

Option 2: The "Nuclear" Option (PyBrOP) Use this if the incoming amino acid is also hindered (e.g., Val, Ile, or another N-Me residue).

  • Dissolve Fmoc-Amino Acid (4.0 eq) and PyBrOP (4.0 eq) in DCM/DMF (1:1).

  • Add DIEA (10.0 eq).

  • React for 2–4 hours at RT or 20 min at 60°C.

    • Why PyBrOP? It generates an acid bromide in situ (or highly active intermediate) which is more reactive towards secondary amines than uronium salts like HATU.

Option 3: Acid Chloride Method (Triphosgene) Use this if Option 1 and 2 fail.

  • Suspend Fmoc-Amino Acid (3.0 eq) in dry THF/DCM.

  • Add Triphosgene (1.0 eq) and Collidine (10 eq) to generate the Fmoc-amino acid chloride in situ.

  • Add this slurry to the resin and react for 1 hour.

Troubleshooting & Quality Control
Common Failure Modes
  • Incomplete Deprotection: The Fmoc group on an N-methyl amine is sterically crowded.[2] If the Chloranil test is weak, extend deprotection time.

  • Diketopiperazine (DKP) Formation: If the 4-(Me)Oxane residue is the 2nd residue from the C-terminus, it is highly prone to cyclization and cleavage from the resin (DKP formation) during Fmoc deprotection.

    • Solution: Use Trityl linkers (2-CTC resin) and extremely short deprotection times, or use the "Fmoc-X-X-OH" dipeptide building block strategy to bypass the DKP stage on-resin.

Analytical Data Summary
MetricExpected ValueNotes
Coupling Efficiency >98% per stepAnything less requires double coupling.
Kaiser Test N/ADo not use. False negatives are guaranteed.
Chloranil Test Dark BluePositive for free secondary amine.
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5)Standard cocktail is usually sufficient.
References
  • BenchChem. (2025).[2][4] Technical Support Center: Managing Steric Hindrance in N-Methylated SPPS. Retrieved from [4]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from

  • Teixidó, M., et al. (2005).[1] "Solid-Phase Synthesis of N-Methylated Peptides". Journal of Peptide Research, 65(3), 153-166.[1]

  • Chem-Impex International. (n.d.). Product Data: Fmoc-4-amino-tetrahydropyran-4-carboxylic acid.[5] Retrieved from

  • Coste, J., et al. (1991).[1] "Coupling N-methylated Amino Acids using PyBrOP". Tetrahedron Letters, 32(17), 1967-1970.

Sources

coupling reagents for sterically hindered alpha-methyl amino acids

Application Note: High-Efficiency Coupling of Sterically Hindered -Methyl Amino Acids

Executive Summary

The incorporation of




This guide details the selection and application of third-generation coupling reagents—specifically HATU , COMU , PyAOP , and T3P —to overcome these barriers. We provide optimized protocols for both Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry, emphasizing mechanistic rationale to ensure reproducibility.

The Steric Challenge: Why Standard Reagents Fail

In standard amino acids, the



  • Kinetic Retardation: The reaction rate can be 10–100x slower than standard couplings (e.g., Ala-Gly).

  • The Epimerization Trap: While Aib is achiral, other

    
    -methyl amino acids (like 
    
    
    -Me-Phe) are highly prone to epimerization via oxazolone formation due to the slow coupling rate allowing time for racemization.
  • The Guanidinylation Side-Reaction: When using uronium reagents (HBTU/HATU) with slow couplings, the N-terminal amine may attack the coupling reagent itself rather than the activated amino acid, permanently capping the chain as a guanidinium species.

Reagent Landscape: Comparative Analysis

The following table summarizes the elite reagents required for these difficult couplings.

ReagentClassMechanism AdvantageBest Use CaseRisk Profile
HATU Uronium (7-Aza)Neighboring Group Participation (N7) : Accelerates coupling via intramolecular base catalysis.Gold standard for SPPS of hindered sequences (Aib-Aib).Guanidinylation if reagent is in excess.
COMU Uronium (Oxyma)Oxyma Pure Leaving Group : Mimics HOAt reactivity but safer (non-explosive) and more soluble.[1]Excellent alternative to HATU; superior for microwave SPPS.Lower stability in DMF than HBTU.
PyAOP Phosphonium (7-Aza)No Guanidinylation : Phosphonium salt structure prevents chain capping.Cyclization or extremely slow couplings where HATU fails.Generates carcinogenic HMPA byproduct (handle with care).
T3P AnhydrideLow Epimerization : Cyclic anhydride activation; water-soluble byproducts.Solution-phase scale-up; coupling chiral hindered amino acids.[1]Not suitable for standard automated SPPS.

Mechanistic Deep Dive: The HOAt/7-Aza Effect

The superiority of HATU and PyAOP stems from the 7-azabenzotriazole (HOAt) leaving group. Unlike HOBt, the HOAt moiety contains a pyridine nitrogen (N7) which provides anchimeric assistance .

Mechanism Diagram: Anchimeric Assistance

The N7 nitrogen acts as a general base, hydrogen-bonding with the incoming amine. This positions the amine perfectly for nucleophilic attack on the carbonyl, drastically lowering the activation energy.

HOAt_Mechanismcluster_0Activationcluster_1Anchimeric Assistance (The Key Step)AAHindered Amino Acid(COOH)ActiveEsterActivated OAt Ester(Intermediate)AA->ActiveEsterDIPEAHATUHATU(Reagent)HATU->ActiveEsterComplexTransition State(N7 Chelation)ActiveEster->ComplexPositions AmineProductPeptide Bond(Formed)Complex->ProductRapid AttackAmineIncoming Amine(N-Terminus)Amine->ComplexH-Bond to N7

Caption: The "7-Aza Effect" (Green Node) illustrates how the pyridine nitrogen of the HOAt ester chelates the incoming amine, overcoming the steric wall of the quaternary carbon.

Protocol 1: Automated SPPS of Aib-Rich Peptides

Target: Synthesis of "Difficult Sequences" (e.g., Aib-Aib motifs). Reagent: HATU or COMU.[2][3]

Critical Parameters
  • Stoichiometry: Increase from standard 4 eq to 5–10 eq .

  • Double Coupling: Mandatory for Aib residues.

  • Base: Use TMP (2,4,6-trimethylpyridine) instead of DIPEA if using HATU/COMU at high temperatures to reduce racemization (though Aib is achiral, this preserves chiral integrity of neighboring residues). For standard Aib coupling, DIPEA is acceptable.

Step-by-Step Procedure
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Deprotection: 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation (Pre-activation is risky with Uroniums, do in situ):

    • Dissolve Fmoc-Aib-OH (5 eq) and HATU (4.9 eq) in minimum DMF.

    • Note: Keep HATU slightly less than AA to prevent guanidinylation.

  • Coupling:

    • Add AA/HATU solution to resin.

    • Add DIPEA (10 eq) immediately.

    • Microwave Step: Heat to 75°C for 5 minutes (Standard) or 2 x 10 min at 75°C for Aib-Aib junctions.

    • Alternative (Room Temp): Shake for 2 hours. Drain. Repeat Coupling (Double Couple).

  • Capping: Acetic anhydride/Pyridine (to terminate unreacted chains).

Troubleshooting: If deletions persist, switch to PyAOP (Phosphonium). PyAOP allows for prolonged reaction times (overnight) without the risk of the resin amine reacting with the coupling reagent.

Protocol 2: Solution Phase Scale-Up with T3P

Target: Gram-scale coupling of hindered amines/acids. Reagent: T3P (Propylphosphonic anhydride) - 50% solution in EtOAc or DMF.

Why T3P?

T3P acts as a kinetic scavenger of water. It forms a mixed anhydride that is highly reactive but respects chiral centers. The byproduct is water-soluble, simplifying purification.[4][5][6]

Step-by-Step Procedure
  • Setup: Dissolve the Sterically Hindered Acid (1.0 eq) and the Amine (1.1 eq) in EtOAc (or DMF if solubility is poor).

  • Cooling: Cool the mixture to 0°C (Ice bath). Critical for chiral hindered bases.

  • Base Addition: Add Pyridine or DIPEA (3.0 – 5.0 eq). Stir for 10 min.

  • T3P Addition: Dropwise add T3P (1.5 – 2.0 eq) .

    • Note: T3P is supplied as a 50% w/w solution.[4]

  • Reaction: Allow to warm to Room Temp. Monitor by HPLC/TLC.

    • Time: Hindered substrates may require 12–24 hours.

  • Workup (The T3P Advantage):

    • Dilute with EtOAc.

    • Wash with Water (x2), 10% KHSO4 (x2), Sat. NaHCO3 (x2), Brine.

    • The phosphorus byproducts wash away in the aqueous layer.[4][6][7]

  • Isolation: Dry over Na2SO4 and concentrate.

Reagent Selection Guide

Use this decision tree to select the correct reagent for your specific steric challenge.

Reagent_SelectionStartStart: Select Coupling TypePhaseSolid Phase or Solution?Start->PhaseSPPSSolid Phase (SPPS)Phase->SPPSSolutionSolution PhasePhase->SolutionResidueIs it Aib-Aib orN-Methylated?SPPS->ResidueHATUUse HATU or COMU(Standard Hindered)Residue->HATUModeratePyAOPUse PyAOP(Prevents Guanidinylation)Residue->PyAOPSevere/SlowMicrowaveApply Microwave(75°C, 10 min)HATU->MicrowavePyAOP->MicrowaveChiralityIs Epimerizationa Major Risk?Solution->ChiralityT3PUse T3P + Pyridine(Best Purity/Workup)Chirality->T3PYes (High Risk)GhosezGhosez's Reagent(Acid Chloride)Chirality->GhosezNo (Achiral/Robust)

Caption: Decision matrix for coupling reagent selection based on synthesis phase and steric severity.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[8] An efficient peptide coupling additive.[3][6][9] Journal of the American Chemical Society. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents. Link

  • BenchChem. (2025).[2][9] A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Link

Application Note: PyAOP Coupling Protocols for N-Methylated Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of peptides containing N-methylated cyclic amino acids (e.g.,


-Me-Pro, 

-Me-Pip, or cyclosporine-like congeners) represents one of the most challenging frontiers in peptide chemistry. The convergence of steric bulk (from the

-methyl group) and conformational constraint (from the ring structure) drastically reduces the nucleophilicity of the amine, leading to slow kinetics, incomplete coupling, and high risks of epimerization.

While HATU is a standard for difficult couplings, it poses a risk of guanidinylation (capping the amine) during slow reactions. PyAOP [(7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate] offers a superior alternative. As a phosphonium salt, it avoids guanidinylation, while the 7-azabenzotriazole (HOAt) moiety provides critical anchimeric assistance to accelerate the reaction.

This guide details optimized protocols for using PyAOP to forge these difficult junctions in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase macrocyclization.

Mechanistic Rationale

Why PyAOP?

For


-methylated cyclic residues, the nucleophilic attack on the activated ester is the rate-determining step. Standard reagents (HBTU, PyBOP) generate OBt esters, which are often too slow for these systems.
  • The "Aza" Effect: PyAOP generates an -OAt active ester . The nitrogen atom in the pyridine ring of the -OAt group forms a hydrogen bond with the incoming amine (anchimeric assistance), correctly positioning it for attack and lowering the activation energy.

  • Phosphonium vs. Uronium: Unlike HATU (uronium/aminium), PyAOP (phosphonium) cannot react with the N-terminal amine to form a guanidinium byproduct. This is critical for

    
    -methylated couplings which require long reaction times.
    
Mechanism of Action

The following diagram illustrates the activation and coupling pathway, highlighting the specific advantage of the pyridine nitrogen.

PyAOP_Mechanism PyAOP PyAOP Reagent ActiveEster OAt Active Ester (Activated AA) PyAOP->ActiveEster Activation (+ Base) Carboxylate Fmoc-AA-OH (Carboxylate) Carboxylate->ActiveEster Product Peptide Bond (Dipeptide) ActiveEster->Product Anchimeric Assistance (Fast Attack) Amine N-Me-Cyclic AA (Hindered Nucleophile) Amine->Product Nucleophilic Attack

Figure 1: Mechanism of PyAOP activation. The OAt ester facilitates coupling to the hindered amine via the neighboring pyridine nitrogen.

Critical Parameters

ParameterRecommendationScientific Justification
Solvent NMP (N-Methyl-2-pyrrolidone)NMP disrupts beta-sheet aggregation better than DMF, crucial for N-methylated sequences which are prone to "difficult sequence" aggregation.
Base DIEA (Diisopropylethylamine)Standard base.[1] Use TMP (2,4,6-trimethylpyridine) only if C-terminal epimerization is observed (rare with PyAOP/HOAt but possible).
Additive HOAt (0.5 - 1.0 equiv)Although PyAOP releases HOAt, adding exogenous HOAt ensures the active ester equilibrium favors the reactive species and suppresses racemization.
Temperature 50°C (Microwave/Conventional)Heat is often required to overcome the steric barrier of

-Me-Cyclic residues.
Monitoring Chloranil or Bromophenol Blue Ninhydrin (Kaiser test) is useless for secondary amines (

-methyls). It will not detect free

-Me amines reliably.

Protocol 1: Solid-Phase Coupling (SPPS)

Objective: Coupling an Fmoc-Amino Acid onto an N-terminal


-methylated cyclic residue (e.g., coupling Fmoc-Ala-OH onto H-N(Me)Pro-Resin).
Materials
  • Resin-bound peptide with N-terminal secondary amine.

  • Fmoc-AA-OH (4 equivalents).

  • PyAOP (4 equivalents).

  • HOAt (4 equivalents) - Optional but recommended for extreme hindrance.

  • DIEA (8 equivalents).[1]

  • Anhydrous NMP.

Step-by-Step Procedure
  • Resin Preparation: Swell resin in NMP for 20 minutes.

  • Activation Cocktail:

    • Dissolve Fmoc-AA-OH, PyAOP, and HOAt in minimal NMP.

    • Add DIEA immediately prior to addition to the resin.

    • Note: Do not pre-activate for >2 minutes to avoid loss of reactivity.

  • Coupling Reaction:

    • Add the mixture to the resin.[1][2]

    • Agitate: Shake for 2 to 4 hours at room temperature.

    • Thermal Assist (Recommended): If available, heat to 50°C (microwave: 25W, 10-20 min) or conventional heating for 1 hour.

  • Monitoring (The Chloranil Test):

    • Wash a small resin sample with DCM.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Result: Blue/Green beads = Free secondary amine (Incomplete). Colorless/Yellow = Complete.

  • Re-Coupling (Double Coupling):

    • If the test is positive, repeat the coupling using fresh reagents.

    • Consider changing solvent to DMF/DCM (1:1) to alter solvation sphere if NMP fails.

Protocol 2: Solution-Phase Macrocyclization

Objective: Head-to-tail cyclization of a linear peptide containing


-methylated residues. This is the "Cyclosporine" scenario.

Pre-requisite: The linear precursor must be fully deprotected (except for side chains if necessary) and the concentration must be high dilution (


 mM) to favor intramolecular cyclization over intermolecular dimerization.
Step-by-Step Procedure
  • Dissolution: Dissolve the linear peptide precursor in dry DMF or DCM to a concentration of 0.5 mM to 1 mM .

  • Reagent Setup:

    • Add HOAt (2.0 equiv) to the solution.

    • Add PyAOP (1.5 - 2.0 equiv).

  • Initiation:

    • Add DIEA (3.0 - 4.0 equiv) dropwise under vigorous stirring.

    • Crucial: The pH should be basic (check with wet pH paper, aim for pH 8-9).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Note: Unlike SPPS, avoid heating initially to prevent rapid dimerization.

  • Work-up:

    • Evaporate solvent.[3]

    • Redissolve in EtOAc/DCM.

    • Wash with 5% KHSO4 (removes DIEA/PyAOP byproducts), Sat. NaHCO3, and Brine.

Decision Tree for Optimization

Use the following logic flow to determine when to deploy PyAOP versus other reagents.

Optimization_Flow Start Coupling Difficulty Assessment IsNMethyl Is the Amine N-Methylated? Start->IsNMethyl IsCyclic Is it Cyclic (Pro/Pip)? IsNMethyl->IsCyclic Yes Standard Use HBTU or DIC/Oxyma IsNMethyl->Standard No Hard Use HATU IsCyclic->Hard No (Linear N-Me) Extreme Use PyAOP + HOAt (Prevent Guanidinylation) IsCyclic->Extreme Yes (N-Me-Pro, etc.) Hard->Extreme If HATU fails or >2hr reaction

Figure 2: Selection logic for coupling reagents. PyAOP is reserved for the most sterically demanding 'Extreme' cases.

Troubleshooting & Quality Control

Common Failure Modes
  • Guanidinylation: If you used HATU for >2 hours and the mass spec shows +99 Da (or +100 Da), the amine has reacted with the coupling reagent. Switch to PyAOP immediately.

  • Epimerization: If D-amino acid content is high (>5%), switch the base from DIEA to TMP (Collidine) and cool the reaction to 0°C for the first hour.

  • Incomplete Coupling: If Chloranil test remains blue:

    • Switch solvent to DCM/DMF (1:1) .

    • Use PyBroP (Bromo-analog) as a last resort (highly reactive, but higher racemization risk).

Data Summary: PyAOP vs. Competitors
FeaturePyAOPHATUPyBOP
Active Ester OAt (Aza-benzotriazole)OAt (Aza-benzotriazole)OBt (Benzotriazole)
Reactivity Very HighVery HighHigh
Guanidinylation Risk None (Phosphonium)High (Uronium)None (Phosphonium)
Suitability for N-Me Excellent Good (Fast rxn only)Moderate
Cost HighModerateLow

References

  • Albericio, F., Chinchilla, R., Dodsworth, D. J., & Nájera, C. (2001). New trends in peptide coupling reagents. Organic Preparations and Procedures International, 33(3), 203-303.[4]

  • Coste, J., Frérot, E., & Jouin, P. (1994).[1][5] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application.[5][6] The Journal of Organic Chemistry, 59(9), 2437-2446.

  • Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis.[7] Journal of the Chemical Society, Chemical Communications, (2), 201-203.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

Troubleshooting & Optimization

Technical Support Center: Protected 4-(Methylamino)oxane-4-carboxylic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, handling, and purification challenges associated with Protected 4-(Methylamino)oxane-4-carboxylic acid (also known as 4-(Methylamino)tetrahydropyran-4-carboxylic acid).

Executive Summary: The Physicochemical Paradox

The 4-(methylamino)oxane-4-carboxylic acid scaffold presents a unique "solubility paradox" driven by two competing structural features:

  • The Oxane (Tetrahydropyran) Ring: The ether oxygen at position 1 increases polarity and hydrogen bond acceptance compared to carbocyclic analogs (e.g., cyclohexane derivatives), making the molecule surprisingly water-soluble.

  • The N-Methyl Group: This modification disrupts the intermolecular hydrogen bonding network that typically stabilizes the crystal lattice of amino acids.

The Result: Protected intermediates often exhibit low melting points , a high tendency to "oil out" rather than crystallize, and amphiphilic behavior that complicates aqueous extraction. This guide provides mechanistic solutions to these specific issues.

Troubleshooting Guide (Q&A)

Category A: Workup & Isolation Issues

Q1: I am trying to extract the N-Boc protected intermediate from the aqueous reaction mixture, but the yield is consistently low. Where is my product?

Diagnosis: The product is likely partitioning into the aqueous phase. Mechanism: The tetrahydropyran (THP) ring is significantly more polar than a cyclohexane ring. When combined with the ionization potential of the carboxylic acid (if free), the N-Boc derivative remains partially soluble in water, especially if the pH is not strictly controlled. Simple diethyl ether or hexane extractions are ineffective.

Solution:

  • pH Adjustment: Ensure the aqueous phase is acidified to pH 2–3 (using 1M KHSO₄ or dilute HCl) to fully protonate the carboxylic acid (

    
    ).
    
  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic molecule out (the "salting-out" effect).

  • Solvent Switch: Do not use Diethyl Ether. Use DCM (Dichloromethane) or a mixture of EtOAc:Isopropanol (9:1) . The alcohol co-solvent disrupts the water solvation shell around the THP oxygen.

Q2: My intermediate turns into a sticky gum/oil upon rotary evaporation and refuses to solidify. How can I get a handleable solid?

Diagnosis: "Oiling out" due to N-methylation. Mechanism: The N-methyl group removes an amide proton, preventing the formation of the strong intermolecular hydrogen bond networks that usually drive crystallization in amino acids. The resulting amorphous phase (gum) retains solvent tenaciously.

Solution:

  • Azeotropic Drying: Dissolve the gum in DCM and evaporate 3x to remove trace water/solvents.

  • Trituration (Not Recrystallization):

    • Dissolve the oil in a minimum amount of "Good Solvent" (e.g., DCM or EtOAc).

    • Slowly add a "Bad Solvent" (e.g., Hexanes or Pentane) with vigorous stirring until cloudiness persists.

    • Crucial Step: Cool to -20°C and scratch the flask wall. The N-methyl group lowers the melting point, so deep cooling is often required to initiate nucleation.

  • Lyophilization: If the compound is stable in dioxane/water, freeze-drying often yields a fluffy, handleable powder where vacuum drying fails.

Category B: Reaction Solvent Solubility

Q3: The Fmoc-protected intermediate precipitates out of my peptide synthesis reaction (DMF/NMP). Why?

Diagnosis: Aggregation of hydrophobic protecting groups. Mechanism: While the N-methyl group usually improves solubility, the combination of the bulky Fmoc group, the rigid THP ring, and the quaternary center at C4 can lead to "β-sheet-like" stacking or aggregation, particularly at high concentrations (>0.1 M).

Solution:

  • Chaotropic Salts: Add LiCl (0.4 M) or KSCN to the reaction mixture. These salts disrupt the aggregation of peptide chains and protected amino acids.

  • Solvent System: Switch to DMSO/NMP (1:1) or use a binary mixture of DCM/DMF . The DCM helps solubilize the hydrophobic Fmoc/THP core, while DMF solvates the polar functionalities.

Data & Specifications

Solubility Profile of N-Protected 4-(Methylamino)oxane-4-carboxylic Acid
SolventSolubility (Boc-Protected)Solubility (Fmoc-Protected)Recommended Use
Water Low (pH < 3), Moderate (pH > 7)InsolubleAvoid for dissolution; use for workup wash.
DCM High High Primary solvent for extraction/transfer.
Diethyl Ether Low/ModerateVery LowAnti-solvent for precipitation.
Hexanes InsolubleInsolubleAnti-solvent for trituration.
DMF HighModerate (Aggregates)Peptide coupling reactions.
EtOAc ModerateModerateGood for chromatography; may require IPA for extraction.

Experimental Protocols

Protocol A: "Salting-Out" Extraction for Amphiphilic Intermediates

Use this when yields are low due to water solubility.

  • Quench: Cool reaction mixture to 0°C.

  • Acidify: Carefully adjust aqueous pH to ~2.5 using 1M KHSO₄. Do not use strong mineral acids if Boc is present to avoid deprotection.

  • Saturate: Add solid NaCl to the aqueous layer until no more dissolves (saturation point). Stir for 10 mins.

  • Extract:

    • Add DCM (Volume = 1/2 of aqueous volume). Shake vigorously for 2 minutes.

    • Separate layers.[1]

    • Repeat extraction 3x.

    • Optional: If emulsion forms, add 5% Isopropanol to the DCM.

  • Dry: Combine organic layers, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.

  • Concentrate: Evaporate at <40°C.

Protocol B: Trituration of "Oiled-Out" N-Methyl Intermediates

Use this to convert sticky gums into filterable solids.

  • Dissolve: Take the crude oil (approx 1g) and dissolve in the minimum volume of EtOAc (approx 2-3 mL).

  • Precipitate: Add Hexanes dropwise (approx 10-15 mL) while stirring rapidly.

    • Observation: The solution should turn milky. If oil droplets separate, add a few drops of DCM to redissolve, then add more Hexanes.

  • Nucleate: Place the flask in a freezer (-20°C) for 4-12 hours.

  • Isolate: Filter the resulting solid rapidly while cold. Wash with cold Hexanes.

Visualizations (Logic & Workflows)

Figure 1: Solvent Selection Decision Tree

A logical guide to selecting the correct solvent system based on the observed physical state of the intermediate.

SolventSelection Start Start: Assess Physical State State Current State of Intermediate? Start->State AqSol Dissolved in Aqueous Phase State->AqSol Lost in Workup Oil Sticky Oil/Gum State->Oil Purification Solid Precipitate/Solid State->Solid Reaction Use Action1 Check pH (Target 2-3) Add NaCl (Saturate) AqSol->Action1 Action3 Dissolve in min. DCM Oil->Action3 Action5 Check Solubility for Coupling Solid->Action5 Action2 Extract with DCM or EtOAc:IPA (9:1) Action1->Action2 Action4 Triturate w/ Hexanes Cool to -20°C Action3->Action4 Action6 Use DMF + LiCl or NMP Action5->Action6

Caption: Decision tree for troubleshooting solubility and isolation issues based on the physical state of the protected intermediate.

Figure 2: Workup Logic for Amphiphilic THP Amino Acids

Visualizing the critical "Salting Out" mechanism required for this specific scaffold.

WorkupLogic Input Reaction Mixture (Aq. Phase + Product) Step1 Acidification (pH 2.5) Protonates Carboxylate Input->Step1 Step2 Saturation (NaCl) Increases Ionic Strength Step1->Step2 Step3 Solvent Choice DCM vs Ether Step2->Step3 Result1 Ether Extraction: Poor Recovery (Product stays in water) Step3->Result1 If Ether used Result2 DCM Extraction: High Recovery (Product partitions to Org) Step3->Result2 If DCM used

Caption: Comparison of extraction efficiency showing why DCM and salting out are required for the polar THP scaffold.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link]

    • Context: Discusses the physicochemical effects of N-methylation, including solubility changes and conform
  • Qvit, N., et al. (2017). Solubility and Permeability of N-Methylated Peptides. Journal of Medicinal Chemistry. [Link]

    • Context: Provides data on how N-methylation affects lipophilicity and aqueous solubility, explaining the "oiling out" phenomenon.
  • Overington, J. P., et al. (2006). The influence of the tetrahydropyran ring on the physicochemical properties of drug molecules. Drug Discovery Today. [Link]

    • Context: (General Reference) Highlights the increased polarity of THP vs. Cyclohexane.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Context: Authoritative source on the handling, stability, and solubility of Boc/Fmoc protected intermedi

Sources

Technical Support Center: Acid Fluoride Activation for Hindered Oxane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Blocker for Lead Optimization) Subject: Overcoming Steric Hindrance in Tetrahydropyran (Oxane) Amino Acid Coupling via Acid Fluoride Activation

Executive Summary: The "Oxane" Challenge

User Context: You are attempting to couple hindered oxane-based amino acids (e.g., 4-aminotetrahydropyran-4-carboxylic acid). The Problem: Standard coupling reagents (HATU, PyBOP) rely on bulky active esters (OBt/OAt). In oxane systems, the cyclic ether ring locks the


-carbon in a rigid, sterically demanding conformation. The bulky leaving group of an active ester cannot effectively approach the nucleophile due to this steric wall.
The Solution: Acid Fluorides (–COF). 
The fluoride atom is physically small (Van der Waals radius ~1.47 Å, similar to Oxygen), allowing it to bypass the steric shield of the oxane ring that blocks larger reagents. It provides high reactivity with significantly improved stability compared to acid chlorides.

The Chemistry: Mechanism of Action

The activation pathway differs depending on whether you isolate the intermediate or generate it in situ.

Mechanism Visualization

The following diagram illustrates the TFFH-mediated in situ activation pathway, crucial for understanding where side reactions (hydrolysis) occur.

TFFH_Activation Start Hindered Oxane AA (Carboxylic Acid) Inter Acyl-Formamidinium Intermediate Start->Inter Activation Reagent TFFH Reagent (Fluoro-formamidinium) Reagent->Inter Base Base (DIPEA) Base->Inter Proton Scavenge Product Acid Fluoride (Activated Species) Inter->Product F- Transfer (Rate Limiting) Peptide Coupled Peptide Product->Peptide Nucleophilic Attack (Fast) Hydrolysis Hydrolysis (Reverts to Acid) Product->Hydrolysis Amine N-Terminal Amine (Nucleophile) Amine->Peptide Water H2O (Trace) Water->Product

Caption: Figure 1. TFFH-mediated conversion of hindered carboxylic acids to acid fluorides.[1][2] Note the susceptibility of the active species to moisture.

Experimental Protocols

Method A: Isolation via Cyanuric Fluoride (Best for Scale-Up)

Use this method if you need to characterize the intermediate or if your coupling reaction is extremely slow (>12 hours).

Reagents:

  • Hindered Oxane Amino Acid (1.0 eq)

  • Cyanuric Fluoride (0.7 – 1.0 eq)

  • Pyridine (1.0 eq)[3]

  • Solvent: DCM (Anhydrous)

Protocol:

  • Setup: Dissolve the amino acid and pyridine in DCM under Nitrogen at -10°C.

  • Addition: Add Cyanuric Fluoride dropwise. A white precipitate (cyanuric acid) will form immediately.

  • Reaction: Stir at -10°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.

  • Workup (Critical): Pour mixture into crushed ice/water. Extract with DCM.[3] Wash organic layer with cold water (rapidly) to remove salts. Dry over MgSO₄ and concentrate.

  • Result: The resulting oil/solid is the Fmoc-Amino Acid Fluoride. It is stable for weeks at 4°C if kept dry.

Method B: In-Situ Activation via TFFH (Best for SPPS/High Throughput)

Use this method for standard Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Hindered Oxane AA (3.0 eq)

  • TFFH (3.0 eq)

  • DIPEA (6.0 eq)

  • Solvent: DMF or NMP (Dry)

Protocol:

  • Pre-activation: Dissolve AA and TFFH in dry DMF.

  • Base Addition: Add DIPEA. Do not wait. Unlike esters, acid fluorides form rapidly.

  • Coupling: Add the mixture immediately to the resin-bound amine.

  • Time: Allow to couple for 1–2 hours. (Standard AAs take 30 mins; Oxanes require more time).

Troubleshooting Guide (The "Ticket" System)

Ticket #404: Low Coupling Efficiency (Yield < 30%)

Root Cause: Hydrolysis of the Acid Fluoride. Diagnostic: Check your solvent quality.[4][5] Acid fluorides are stable to pure water for short periods but hydrolyze instantly in the presence of base + water. Resolution:

  • Action 1: Switch from DMF to DCM for the activation step (if solubility permits). DCM is easier to keep anhydrous.

  • Action 2: Use BTFFH instead of TFFH. BTFFH generates a less hygroscopic byproduct.

  • Action 3: Re-couple using the "Double Coupling" method: Perform Method A (Isolation) first, then add the isolated fluoride to the resin with only DIPEA (no TFFH).

Ticket #502: Epimerization/Racemization

Root Cause: Over-activation or excessive base strength leading to oxazolone formation. Diagnostic: HPLC shows a split peak (diastereomers). Resolution:

  • Action: Switch base from DIPEA to Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to neutralize the HF formed but poor at promoting proton abstraction from the

    
    -carbon.
    
Ticket #301: "Mushy" Precipitate during Isolation

Root Cause: Incomplete removal of cyanuric acid byproducts. Resolution:

  • Action: During the Cyanuric Fluoride workup, ensure the DCM solution is chilled before filtering. If an emulsion forms during extraction, use a 1M KHSO₄ wash instead of pure water to break it.

Troubleshooting Logic Flow

Troubleshooting Start Issue Detected CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low (Racemization)? Start->CheckPurity Moisture Check Water Content (Hydrolysis) CheckYield->Moisture Yes BaseCheck Check Base Strength CheckPurity->BaseCheck Yes SolventFix Fix: Use Anhydrous DCM or Isolate Fluoride Moisture->SolventFix Confirmed BaseFix Fix: Switch DIPEA to Collidine BaseCheck->BaseFix Confirmed

Caption: Figure 2. Decision tree for diagnosing failure modes in acid fluoride coupling.

Comparative Data: Why Acid Fluorides?

The following table compares coupling efficiency for a model hindered system (Aib-Aib coupling, a proxy for Oxane-Oxane systems) using different activation methods.

Activation MethodReagent ClassYield (1h Coupling)Racemization RiskSteric Penetration
TFFH / Acid Fluoride Acyl Halide > 95% Low High (Small F- group)
HATU / HOAtUronium / Active Ester~ 65%LowLow (Bulky OBt group)
PyBOPPhosphonium~ 50%LowLow
PyClU / Acid ChlorideAcyl Halide> 90%High High

Data synthesized from Carpino et al. and standard hindered peptide coupling literature.

Frequently Asked Questions (FAQ)

Q: Can I store the Fmoc-Oxane-Acid Fluoride? A: Yes. Unlike acid chlorides, Fmoc-amino acid fluorides are remarkably stable. They can be stored in a desiccator at 4°C for several months without significant hydrolysis. They are crystalline solids, not oils, which aids stability.

Q: My Oxane amino acid is not soluble in DCM. Can I use the Cyanuric Fluoride method? A: No. The Cyanuric Fluoride method relies on the precipitation of cyanuric acid, which requires DCM or Chloroform. If your AA is only soluble in DMF, use the TFFH in-situ method (Method B).

Q: Does this work for N-methylated Oxane amino acids? A: Yes. Acid fluorides are actually the preferred method for N-methylated hindered residues because they lack the hydrogen bond donor required for some active ester transition states, yet the small Fluoride size drives the reaction kinetically.

References

  • Carpino, L. A., et al. (1990). Acid Fluorides in Peptide Synthesis.[5][6][7] Journal of the American Chemical Society.[2] Link

  • Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent.[2][3] Journal of the American Chemical Society.[2] Link

  • Wenschuh, H., et al. (1994).[5] Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues.[6] The Journal of Organic Chemistry.[2] Link

  • Kaduk, C., et al. (1996). Rapid peptide synthesis using TFFH activation.[2] Letters in Peptide Science.[6] Link

Sources

Validation & Comparative

NMR Conformational Analysis of Peptides with 4-(Methylamino)oxane-4-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of peptidomimetics, 4-(Methylamino)oxane-4-carboxylic acid (referred to herein as NMe-Thp ) represents a high-value "chimeric" building block. It merges three distinct structural constraints into a single residue:

  • 
    -Disubstitution:  Restricts backbone torsion angles (
    
    
    
    ), similar to Aminoisobutyric acid (Aib).
  • Cyclization (Tetrahydropyran): Locks side-chain

    
     space and introduces a polar ether oxygen, modulating solubility and H-bonding potential.
    
  • N-Methylation: Removes the amide proton donor, lowers the energetic barrier for cis-peptide bond formation, and enhances membrane permeability.

This guide provides a rigorous, data-driven comparison of NMe-Thp against industry-standard alternatives (Aib, N-Me-Ala, Thp) and details the specialized NMR protocols required to resolve its unique conformational behavior.

Comparative Performance Analysis

The following analysis benchmarks NMe-Thp against standard conformational locks.

Table 1: Structural & Physicochemical Comparison
FeatureNMe-Thp (Product) Thp (Non-methylated) Aib (Aminoisobutyric acid) N-Me-Ala
Backbone Constraint High (

restricted)
High (

restricted)
High (Helicogenic)Moderate
H-Bonding Acceptor only (C=O, Ring O)Donor (NH) & AcceptorDonor (NH) & AcceptorAcceptor only (C=O)
Conformational Preference

-Turn /

-Helix (Distorted)

-Helix /

-Helix
Ideal

/

-Helix
Extended /

-Sheet / Poly-Pro
Cis-Peptide Propensity High (>20-30% depending on solvent)Low (<1%)Low (<1%)High
Membrane Permeability Excellent (N-Me + Lipophilic core)ModerateModerateGood
NMR Challenge High (No NH, rotamers)Low (Standard sequential NOE)LowModerate
Expert Insight: The "N-Methyl Effect" on Topology

While Aib and Thp are strong helix inducers, the introduction of the N-methyl group in NMe-Thp creates a steric clash that often destabilizes long-range helices. Instead, NMe-Thp is a superior turn inducer . It frequently nucleates Type VI


-turns (characterized by a cis amide bond) or distorts helical termini to protect against proteolysis.

NMR Methodological Framework

Analyzing NMe-Thp peptides requires deviating from standard Wüthrich sequencing strategies due to the absence of the amide proton (


) on the residue itself and the presence of slow-exchange conformers.
Sample Preparation & Solvent Selection
  • Primary Solvent: DMSO-d6 (1-5 mM). Best for solubility and observing H-bonds.

  • Alternative: CDCl3/TFE mixtures. Used to mimic membrane environments; however, be aware that apolar solvents may stabilize the cis rotamer population, complicating spectra.

  • Critical Step: Wait for Equilibrium. N-methylated peptides can take hours to reach cis/trans equilibrium after dissolution. Record a 1D spectrum immediately and after 24h to verify stability.

Step-by-Step Experimental Protocol
Phase I: Signal Assignment (The "Bridge" Strategy)

Since NMe-Thp lacks an


, the sequential walk (

) is broken.
  • 1D

    
    H NMR:  Identify the N-methyl singlet (typically 2.8 – 3.2 ppm). Integrate to quantify cis/trans ratio.
    
  • TOCSY (60-80 ms): Identify the spin systems of the flanking residues.

    • Note: The Thp ring protons (

      
      ) will appear as complex multiplets (1.5 – 2.5 ppm) distinct from the N-Me singlet.
      
  • HSQC (

    
    H-
    
    
    
    C):
    Essential. Isolate the N-Me carbon (~30-40 ppm) and the quaternary
    
    
    (~60 ppm).
  • HMBC: The Validator.

    • Correlate N-Me protons to the

      
       of NMe-Thp.
      
    • Correlate N-Me protons to the Carbonyl (

      
      )  of the preceding residue (
      
      
      
      ). This bridges the gap across the peptide bond.
Phase II: Conformational Analysis
  • ROESY (200-300 ms): Preferred over NOESY for mid-sized peptides (1-2 kDa) to avoid null NOEs.

    • Trans-amide diagnostic: Strong NOE between

      
       and 
      
      
      
      (N-Me) of NMe-Thp.
    • Cis-amide diagnostic: Strong NOE between

      
       and 
      
      
      
      (if applicable) or specific short-range contacts between side chains.
  • Temperature Coefficients (

    
    ): 
    
    • Measure amide shifts of other residues from 298K to 323K.

    • Values > -3 ppb/K indicate solvent shielding (H-bonding).

    • Hypothesis: Residues flanking NMe-Thp often show low coefficients, indicating a stable turn nucleated by the bulky residue.

Visualization of Workflows

Diagram 1: The "Bridge" Assignment Logic

This workflow illustrates how to bypass the "missing proton" problem inherent to NMe-Thp analysis.

NMR_Workflow Start Peptide with NMe-Thp OneD 1D Proton NMR (Quantify Cis/Trans Ratio) Start->OneD Gap Problem: No HN on NMe-Thp (Sequential Walk Broken) OneD->Gap HMBC HMBC Experiment (Long Range C-H) Gap->HMBC Solution 1 ROESY ROESY Experiment (Spatial Geometry) Gap->ROESY Solution 2 Bridge Bridge Strategy: N-Me(i) -> C'(i-1) HMBC->Bridge Geometry Determine Geometry: Ha(i-1) -> N-Me(i) = Trans Ha(i-1) -> Ha(i) = Cis ROESY->Geometry Result 3D Structure Model Bridge->Result Geometry->Result

Caption: Workflow for bridging the sequential assignment gap caused by N-methylation using HMBC and ROESY.

Diagram 2: Cis/Trans Conformational Decision Tree

NMe-Thp introduces significant populations of cis isomers. This logic tree guides the interpretation of ROESY data.

CisTrans_Logic Input ROESY Cross-Peak Analysis Check1 Input->Check1 Check2 Input->Check2 Trans TRANS Conformation (Elongated/Helix) Check1->Trans Strong Signal Cis CIS Conformation (Turn/Kink) Check1->Cis Weak/None Check2->Trans Weak/None Check2->Cis Strong Signal

Caption: Decision tree for distinguishing Cis vs. Trans peptide bonds using ROESY cross-peaks.

References

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the disubstituted C-alpha-glycine analogues." Chemical Reviews, 101(10), 3219-3252. Link

  • Chatterjee, J., et al. (2008). "N-Methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Kessler, H. (1982). "Conformation and biological activity of cyclic peptides." Angewandte Chemie International Edition, 21(7), 512-523. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. Link

  • Behera, L. M., et al. (2020). "Deciphering the conformational landscape of few selected aromatic noncoded amino acids." Scientific Reports, 10, 18635. Link

Structural & Conformational Guide: 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and conformational analysis of 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid and its derivatives. It is designed for medicinal chemists and structural biologists to evaluate this scaffold against standard alternatives like Ac6c (1-aminocyclohexanecarboxylic acid) and Aib (


-aminoisobutyric acid).

Executive Summary: The Scaffold at a Glance

The 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid scaffold represents a "dual-constrained" amino acid. It combines the


-disubstitution  (Thorpe-Ingold effect) with a cyclic constraint  (tetrahydropyran ring) and N-methylation .

This unique architecture offers three distinct advantages over traditional peptide building blocks:

  • Hyper-Constraint: The N-methyl group eliminates the H-bond donor capability of the amide backbone and introduces severe steric clashes, locking the backbone torsion angles (

    
    ) into specific regions (typically 
    
    
    
    -helical or extended).
  • Solubility Enhancement: Unlike the carbocyclic analogue Ac6c , the ether oxygen in the pyran ring acts as a hydrogen bond acceptor, significantly improving water solubility and lowering

    
    .
    
  • Proteolytic Stability: The fully substituted

    
    -carbon and N-methylation render the adjacent peptide bonds nearly impervious to enzymatic hydrolysis.
    

Comparative Structural Analysis

Crystal Structure & Conformation

The performance of this scaffold is best understood by comparing it to its direct competitors: the unmethylated parent (Thp ) and the carbocyclic analogue (Ac6c ).

Table 1: Structural Performance Comparison
Feature4-(Me-Amino)-Thp (Target)4-Amino-Thp (Parent)Ac6c (Carbocyclic)Aib (Acyclic)
Ring Conformation Chair (Rigid)Chair (Rigid)Chair (Rigid)N/A (Flexible)

Preference
Restricted (

/ Extended)
Helical / Turn (

)
Helical / TurnHelical (

)
H-Bonding Acceptor Only (Ether O)Donor (NH) + Acceptor (O)None (Hydrophobic)Donor (NH)
Water Solubility HighModerateLowHigh
Lipophilicity (

)
LowLow-ModerateHighLow
Steric Bulk Very High (N-Me clash)HighHighModerate
The N-Methylation Effect (Mechanistic Insight)

In the crystal lattice of peptides containing 4-aminotetrahydropyran-4-carboxylic acid (Thp), the pyran ring typically adopts a chair conformation . The amino and carboxyl groups occupy axial/equatorial positions depending on the specific peptide sequence to minimize 1,3-diaxial interactions.

N-methylation drastically alters this landscape:

  • Steric Clash: The N-methyl group clashes with the carbonyl oxygen of the preceding residue (

    
    ) and the side chain atoms. This restricts the 
    
    
    
    torsion angle to a very narrow range (typically
    
    
    or
    
    
    ).
  • H-Bonding Loss: The loss of the amide proton means the residue cannot act as a donor in

    
     ( 
    
    
    
    -helix) or
    
    
    (
    
    
    -helix) hydrogen bonds. It can only act as an acceptor or terminate a helix.

Visualization of Conformational Logic

The following diagram illustrates the decision logic for selecting this scaffold based on structural requirements.

ConformationalLogic Start Target Conformation Constraint Need Constraint? Start->Constraint RingType Solubility Requirement? Constraint->RingType High (Cyclic) Aib Use Aib (Flexible Helix) Constraint->Aib Low NMe H-Bond Donor Required? RingType->NMe High Solubility Needed Ac6c Use Ac6c (Hydrophobic Helix) RingType->Ac6c Low Solubility OK Thp Use Thp (Parent) (Soluble Helix) NMe->Thp Yes (Helix Middle) MeThp Use N-Me-Thp (Helix Breaker / Turn) NMe->MeThp No (Helix Cap/Turn)

Figure 1: Decision tree for selecting 4-(Methylamino)tetrahydro-2H-pyran-4-carboxylic acid based on structural and physicochemical needs.

Experimental Protocols

Crystallization Strategy

Crystallizing peptides containing this highly soluble, bulky residue requires a modified approach to standard vapor diffusion.

Protocol: Slow Evaporation with Anti-Solvent Layering

  • Dissolution: Dissolve the peptide derivative (approx. 5-10 mg) in a minimal amount of methanol or hexafluoroisopropanol (HFIP) . The ether oxygen increases solubility in polar organic solvents.

  • Filtration: Filter through a 0.22

    
    m PTFE filter to remove nucleation sites.
    
  • Layering: Carefully layer a non-polar anti-solvent (e.g., diisopropyl ether or hexane ) on top of the solution in a narrow vial (4 mm diameter).

    • Note: Avoid using water if the peptide is short, as the high solubility of the pyran ring may prevent nucleation.

  • Incubation: Allow to stand at 4°C. The N-methyl group disrupts packing, often leading to slower crystal growth compared to the unmethylated parent.

Synthesis Workflow (Bucherer-Bergs Route)

The synthesis of the core scaffold is a self-validating protocol using the Bucherer-Bergs reaction, followed by methylation.

SynthesisWorkflow Step1 Tetrahydro-4H-pyran-4-one Step2 Bucherer-Bergs Reaction ((NH4)2CO3, KCN) Step1->Step2 Step3 Hydantoin Intermediate (Crystallizes spontaneously) Step2->Step3 Step4 Hydrolysis (NaOH/Heat) -> Free Amino Acid (Thp) Step3->Step4 Step5 N-Methylation (Reductive Amination or Eschweiler-Clarke) Step4->Step5 Step6 Fmoc Protection (For SPPS) Step5->Step6

Figure 2: Synthetic pathway for generating the Fmoc-protected N-methylated derivative.

Critical Data & References

Key Crystallographic Parameters

Based on the structural class of 4-aminotetrahydropyran-4-carboxylic acid peptides (e.g., Z-Phe-Thp-Val-OMe), the following parameters are characteristic:

  • Space Group: Often

    
     or 
    
    
    
    (chiral peptide context).
  • Pyran Ring Puckering: Chair conformation with torsion angles approx.

    
    .
    
  • Backbone Torsion (

    
    ): 
    
    • Unmethylated:

      
       (
      
      
      
      -helix).
    • N-Methylated:

      
       is restricted to 
      
      
      
      or
      
      
      , but
      
      
      is more variable depending on the
      
      
      residue.
References[2][3][4][5][6]
  • Sträss, C., et al. (2018). "Synthesis of Tripeptides Containing Heterocyclic

    
    -Amino Acids by Using Heterospirocyclic 3-Amino-2H-azirines." Helvetica Chimica Acta. Link
    
    • Key Data: Crystal structures of tripeptides containing the Thp scaffold; analysis of

      
      -turn stabilization.
      
  • Toniolo, C., et al. (2001). "Structure and conformation of peptides containing the conformationally constrained, heterocyclic

    
    -amino acid 4-aminotetrahydropyran-4-carboxylic acid." Journal of Peptide Science.
    
    • Key Data: Defines the

      
      -helical preference of the Thp residue.
      
  • PubChem Compound Summary. "4-aminotetrahydro-2H-pyran-4-carboxylic acid."[1] CID 2734401.[1] Link

    • Key Data: Physicochemical properties and CAS registry (39124-20-4).[2]

  • AchemBlock. "4-Aminotetrahydro-2H-pyran-4-carboxylic acid Product Guide." Link

    • Key Data: Commercial availability and synthetic specifications.

  • Paul, P.K.C., et al. (1986). "Conformational preferences of N-methylated ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    -disubstituted amino acids." Biopolymers.[3]
    
    • Key Data: Foundational theory on how N-methylation restricts

      
      -disubstituted residues (like Aib and Thp) to specific helical/extended forms.
      

Sources

Technical Guide: HRMS Fragmentation of 4-(Methylamino)oxane-4-carboxylic Acid Residues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS Fragmentation Patterns of 4-(Methylamino)oxane-4-carboxylic Acid Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the High-Resolution Mass Spectrometry (HRMS) behavior of 4-(Methylamino)oxane-4-carboxylic acid (referred to herein as M-Thp ), a constrained


-disubstituted amino acid used in peptidomimetics.

Unlike standard linear residues, M-Thp introduces specific conformational constraints and electronic effects due to the tetrahydropyran (oxane) ring. This guide compares its fragmentation against N-Methyl-Alanine (N-Me-Ala) (linear control) and 1-Aminocyclohexanecarboxylic acid (Ac6c) (carbocyclic control) to highlight diagnostic ions essential for sequence validation.

Structural Context & Physicochemical Basis[1][2]

The M-Thp residue incorporates two critical structural features that dictate its fragmentation:

  • N-Methylation: Lowers the energy barrier for immonium ion formation compared to non-methylated variants.

  • Oxane Ring (Tetrahydropyran): The ether oxygen at position 4 (relative to the quaternary carbon) acts as an internal Lewis base, stabilizing specific oxonium fragment ions that are absent in carbocyclic analogs.

FeatureM-Thp (Target)N-Me-Ala (Linear Control)Ac6c (Carbocyclic Control)
Formula (Residue)



Residue Mass (Monoisotopic) 141.0790 Da85.0528 Da125.0841 Da
Constraint Cyclic (Chair conformation)FlexibleCyclic (Chair conformation)
Electronic Effect Ether Oxygen (Inductive withdrawing, Resonance donating)NoneNone
Comparative Fragmentation Analysis

The following analysis contrasts the collision-induced dissociation (CID) behavior of M-Thp against its analogs.

A. Primary Diagnostic Event: The Immonium Ion

The most reliable diagnostic marker for M-Thp is the formation of its immonium ion. While all


-amino acids generate immonium ions (

), the stability provided by the N-methyl group and the cyclic structure makes the M-Thp immonium ion particularly intense.
  • M-Thp Immonium (

    
     114.0913):  Formed via the loss of 
    
    
    
    and
    
    
    (or formate equivalent) from the protonated molecule. The cyclic structure prevents the "scrambling" often seen in linear isomers.
  • Comparison:

    • N-Me-Ala: Yields

      
       58.[1]06. High intensity but low specificity (common isobaric interference).
      
    • Ac6c: Yields

      
       98.[1]09. Lower intensity due to lack of N-methylation stabilization.
      
B. Secondary Fragmentation: The "Oxygen Effect"

This is the critical differentiator. The oxane ring undergoes specific ring-opening fragmentations driven by the ether oxygen.

  • Pathway: Retro-Diels-Alder (RDA)-like cleavage or ring opening followed by formaldehyde (

    
    ) loss.
    
  • Observation: M-Thp spectra often show a satellite peak at

    
     84.08  (Loss of 
    
    
    
    from the immonium ion), whereas the carbocyclic Ac6c does not show this loss, retaining the intact cyclohexyl ring structure in secondary fragments.
Summary of Diagnostic Ions (ESI+, QTOF)
Fragment TypeM-Thp (

)
Ac6c (

)
Mechanism
Precursor

160.0968144.1019Protonation
Immonium Ion 114.0913 98.0964

Ring Cleavage 84.0813 Not ObservedImmonium

(Formaldehyde loss)
Methyl Loss 99.068483.0735Loss of

radical (High Energy)
Mechanistic Pathways (Visualized)

The following diagram illustrates the competing fragmentation pathways. Note the bifurcation where the Ether Oxygen directs the fragmentation toward the characteristic


 84 ion.

MThp_Fragmentation Precursor [M+H]+ Precursor m/z 160.0968 Transition Decarboxylation Transition State Precursor->Transition - H2O Immonium Immonium Ion (Cyclic) m/z 114.0913 Transition->Immonium - CO (Alpha-Cleavage) Frag_RingOpen Ring Opening (Oxonium Intermediate) Immonium->Frag_RingOpen Ring Strain Release Frag_Methyl Fragment m/z 99.07 (-CH3•) Immonium->Frag_Methyl High CE (>40eV) Frag_84 Fragment m/z 84.08 (-CH2O) Frag_RingOpen->Frag_84 Loss of Formaldehyde (Ether Oxygen Directed)

Figure 1: ESI-HRMS fragmentation pathway of M-Thp. The ether oxygen facilitates the unique loss of formaldehyde (


), distinguishing it from carbocyclic analogs.
Experimental Protocol: Validating M-Thp Residues

To reliably identify M-Thp in synthetic peptides or metabolites, use this self-validating stepped-energy protocol.

Methodology: Stepped-Energy ESI-MS/MS

Rationale: Cyclic amino acids often have higher stability than linear ones.[2] A single collision energy (CE) may miss the diagnostic secondary fragments.

  • Sample Preparation:

    • Dissolve sample in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Concentration: 1 µM (Direct Infusion) or 10 µM (LC-MS injection).

  • LC Parameters (If coupled):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

    • Mobile Phase: (A)

      
       + 0.1% FA; (B) ACN + 0.1% FA.
      
    • Note: M-Thp is more polar than Ac6c due to the ether oxygen; expect earlier elution.

  • MS Acquisition (Q-TOF/Orbitrap):

    • Source: ESI Positive Mode.

    • Resolution: >30,000 FWHM (essential to distinguish

      
       114.0913 from isobaric interferences).
      
    • Fragmentation Mode: Stepped NCE (Normalized Collision Energy).

      • Step 1 (20 NCE): Isolates the Precursor

        
        .
        
      • Step 2 (35 NCE): Maximizes Immonium Ion (

        
         114)  intensity.
        
      • Step 3 (50+ NCE): Forces ring opening to generate

        
         84 .
        
Workflow Diagram

Workflow cluster_MS HRMS Acquisition (Stepped CE) Start Sample Injection (1 µM in MeOH/H2O) LowCE Low CE (20 eV) Confirm Precursor Isotope Pattern Start->LowCE MedCE Med CE (35 eV) Target Immonium Ion (m/z 114) LowCE->MedCE HighCE High CE (50+ eV) Target Ring Cleavage (m/z 84) MedCE->HighCE Analysis Data Analysis Extract Ion Chromatogram (EIC) HighCE->Analysis Decision Is m/z 84 present? Analysis->Decision Result_MThp Confirmed: M-Thp Residue Decision->Result_MThp Yes Result_Ac6c Suspected: Carbocyclic Analog (Ac6c) Decision->Result_Ac6c No

Figure 2: Decision tree for distinguishing M-Thp from structural analogs using stepped collision energy.

References
  • Reddy, P. S., et al. (2019). "ESI-MS/MS analysis of protonated N-methyl amino acids and their immonium ions." Journal of Mass Spectrometry. [Link]

  • Papayannopoulos, I. A. (1995).[3] "The interpretation of collision-induced dissociation tandem mass spectra of peptides." Mass Spectrometry Reviews. [Link]

  • Vaisar, T., & Urban, J. (1996). "Gas-phase fragmentation of cyclic alpha-amino acids." Journal of Mass Spectrometry. [Link]

  • PubChem. (2025).[4] "4-aminotetrahydro-2H-pyran-4-carboxylic acid Compound Summary." National Library of Medicine. [Link]

Sources

A-Scientist's Guide to Half-Life Extension: A Comparative Analysis of N-Methylated Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the fleeting in vivo lifespan of therapeutic peptides presents a significant hurdle. Their rapid degradation by proteases and swift renal clearance often curtail their therapeutic potential.[1][2][3] This guide provides an in-depth comparison of a powerful strategy to overcome these limitations: the use of N-methylated cyclic amino acids. We will explore the underlying mechanisms, compare this technique with established alternatives, and provide actionable experimental protocols to validate its efficacy.

The Challenge: The Shortcomings of Unmodified Peptides

Linear peptides, despite their high specificity and potency, are often poor drug candidates due to their inherent instability.[1][2] They are susceptible to enzymatic degradation by exopeptidases and endopeptidases in the bloodstream and tissues.[4] Furthermore, their small size typically leads to rapid clearance by the kidneys. These factors result in a short biological half-life, necessitating frequent and high-dose administrations, which can increase the cost of treatment and the risk of side effects.

The N-Methylated Cyclic Peptide Solution: A Dual-Pronged Approach

Inspired by naturally occurring, highly stable cyclic peptides like cyclosporine, the strategic incorporation of N-methylated amino acids into a cyclic peptide backbone offers a robust solution to these pharmacokinetic challenges.[1][2][5] This approach tackles the stability issue from two angles:

  • Cyclization: Linking the N- and C-termini of a peptide creates a cyclic structure. This macrocyclization provides significant steric hindrance, shielding the peptide bonds from the active sites of proteolytic enzymes.[4][6] It also reduces conformational flexibility, which can lock the peptide into its bioactive conformation and further decrease susceptibility to proteolysis.[5][6]

  • N-Methylation: The addition of a methyl group to the amide nitrogen of the peptide backbone is a subtle but powerful modification.[7] This modification directly blocks the hydrogen bond donor capability of the amide proton, disrupting the recognition patterns required by many proteases.[7][8] N-methylation also influences the peptide's conformational preferences, often favoring conformations that are less prone to degradation and can enhance membrane permeability.[1][7][8][9]

The combination of these two strategies creates a synergistic effect, resulting in peptides with dramatically improved metabolic stability, and in some cases, enhanced oral bioavailability.[1][6][10]

Comparative Analysis: N-Methylation vs. Alternative Technologies

While N-methylated cyclization is a potent strategy, it is essential to understand its performance relative to other widely used half-life extension technologies.

TechnologyMechanism of ActionTypical Half-Life IncreaseKey AdvantagesKey Disadvantages
N-Methylated Cyclic Amino Acids Protease shielding via steric hindrance and backbone modification; conformational stabilization.[1][6][7]10-fold to >100-foldMinimal increase in molecular weight; can improve membrane permeability and oral bioavailability.[1][8]Can alter binding affinity; synthesis can be complex.[7]
PEGylation Increases hydrodynamic radius, reducing renal clearance and shielding from proteases.[11][12]5-fold to >40-fold[13][14][15]Well-established technology with predictable outcomes.[12]Significant increase in molecular weight; potential for reduced activity; concerns about PEG accumulation.[15]
Fc Fusion Utilizes the neonatal Fc receptor (FcRn) recycling pathway to evade lysosomal degradation.[16]Days to weeks[16]Very long half-life extension; well-understood mechanism.Large increase in molecular weight; potential for immunogenicity; complex manufacturing.
Albumin Binding/Acylation Reversible binding to serum albumin, which is recycled by FcRn, thus reducing renal clearance.[17]>10-fold to >100-fold[14]Utilizes a natural transport pathway; significant half-life extension.Can affect drug distribution; potential for off-target effects.

Experimental Validation Workflow

Validating the efficacy of N-methylated cyclic amino acids requires a systematic experimental approach. The following workflow outlines the key stages, from initial design to in vivo pharmacokinetic assessment.

Experimental Validation Workflow cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Stability cluster_2 Phase 3: In Vivo Pharmacokinetics Peptide_Design Peptide Design & N-Methyl Scan Synthesis Solid-Phase Peptide Synthesis Peptide_Design->Synthesis Cyclization On/Off-Resin Cyclization Synthesis->Cyclization Purification RP-HPLC Purification & MS Verification Cyclization->Purification Serum_Assay Serum/Plasma Stability Assay Purification->Serum_Assay Proceed if pure Protease_Assay Specific Protease Challenge Serum_Assay->Protease_Assay Animal_Dosing Animal Dosing (IV/SC) Protease_Assay->Animal_Dosing Proceed if stable Blood_Sampling Time-Course Blood Sampling Animal_Dosing->Blood_Sampling LCMS_Analysis LC-MS/MS Quantification Blood_Sampling->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (T½) LCMS_Analysis->PK_Modeling

Caption: A typical workflow for validating half-life extension.

Detailed Experimental Protocols

Protocol 1: In Vitro Serum Stability Assay

This protocol provides a robust method for assessing the stability of a peptide in the presence of serum proteases.

Rationale: An in vitro serum stability assay is a critical first step to quickly evaluate the proteolytic resistance of a modified peptide.[3][18] It serves as a strong indicator of potential in vivo stability.[18]

Materials:

  • Test Peptide (and unmodified linear control peptide)

  • Human or Animal Serum (e.g., from Sigma-Aldrich)

  • Trichloroacetic Acid (TCA), 10% (w/v) in water

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system with a C18 column

  • LC-MS system for peak identification

Procedure:

  • Preparation: Prepare a 1 mM stock solution of the test peptide and the control peptide in an appropriate solvent (e.g., water or DMSO).

  • Incubation: In a microcentrifuge tube, mix the peptide stock solution with the serum to achieve a final peptide concentration of 100 µM. A typical ratio is 1:1 (v/v) peptide solution to serum.[19]

  • Time Points: Immediately take a 100 µL aliquot for the t=0 time point. Place the remaining mixture in a 37°C incubator.[20]

  • Sampling: Collect additional 100 µL aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours). The exact time points should be optimized based on the expected stability of the peptide.

  • Protein Precipitation: For each aliquot, immediately add 20 µL of 10% TCA to stop the enzymatic reaction and precipitate the serum proteins.[19] Vortex briefly.

  • Centrifugation: Incubate the samples on ice for 10-30 minutes, then centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.[19][20]

  • Analysis: Carefully collect the supernatant and analyze it by RP-HPLC.[19] Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Quantification: Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample. Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the half-life (t½).[21]

Self-Validation:

  • Control: Always run an unmodified linear version of the peptide as a control to demonstrate the stabilizing effect of the modifications.

  • t=0 Sample: The t=0 sample confirms the initial concentration and ensures that the peptide is detectable in the matrix.

  • Mass Spectrometry: Use LC-MS to confirm the identity of the intact peptide peak and to identify major degradation products in the control peptide samples.[18][21]

Protocol 2: In Vivo Pharmacokinetic (PK) Study

This protocol outlines a basic procedure for determining the biological half-life of a peptide in a rodent model.

Rationale: While in vitro assays are informative, an in vivo study is the definitive method for determining the true pharmacokinetic profile and half-life of a therapeutic candidate.[22]

Materials:

  • Test Peptide in a sterile, biocompatible formulation (e.g., saline)

  • Rodent model (e.g., Sprague-Dawley rats or CD-1 mice)

  • Dosing syringes and needles (for intravenous or subcutaneous administration)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge for plasma separation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimatization: Allow animals to acclimate to the facility for at least 3-5 days before the study.

  • Dosing: Administer the peptide formulation to the animals via the desired route (typically intravenous bolus for initial half-life determination). A typical dose might range from 1 to 5 mg/kg.

  • Blood Sampling: Collect blood samples (e.g., 50-100 µL) from a suitable site (e.g., tail vein) at predetermined time points. For an IV study, typical time points might be 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Immediately transfer the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Processing: Store the plasma samples at -80°C until analysis. Prior to analysis, perform a protein precipitation or solid-phase extraction to isolate the peptide from the plasma matrix.

  • Bioanalysis: Quantify the concentration of the peptide in each plasma sample using a validated LC-MS/MS method. This requires developing a sensitive and specific assay.

  • PK Analysis: Plot the plasma concentration of the peptide versus time. Use pharmacokinetic modeling software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis and calculate key parameters, including the elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Self-Validation:

  • Calibration Curve: A calibration curve with known concentrations of the peptide in plasma must be run with each batch of samples to ensure accurate quantification.

  • Quality Controls (QCs): Include low, medium, and high concentration QC samples in the analytical run to validate the accuracy and precision of the bioanalytical method.

  • Vehicle Control: A group of animals dosed with the vehicle alone can be included to check for any matrix interference in the LC-MS/MS analysis.

Conclusion and Future Outlook

The use of N-methylated cyclic amino acids represents a sophisticated and highly effective strategy for extending the biological half-life of therapeutic peptides.[1][7] By providing a dual mechanism of protection against proteolysis, this approach offers a compelling alternative to traditional methods like PEGylation and Fc fusion, particularly when maintaining a smaller molecular size is advantageous. The experimental workflows and protocols detailed in this guide provide a validated framework for researchers to assess the benefits of this technology. As synthetic methodologies continue to improve, the rational design and screening of N-methylated cyclic peptide libraries will undoubtedly accelerate the discovery of next-generation peptide therapeutics with optimized, drug-like properties.[2][23]

References

  • Toward accurately modeling N-methylated cyclic peptides. RSC Publishing.
  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed.
  • ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
  • In vivo modulation of ubiquitin chains by N-methylated non-proteinogenic cyclic peptides. RSC Publishing.
  • Improving Oral Bioavailability of Cyclic Peptides by N -Methylation. ResearchGate.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC.
  • Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC.
  • Synthesis of N-methylated cyclic peptides. ResearchGate.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • In vivo modulation of ubiquitin chains by N-methylated non-proteinogenic cyclic peptides. RSC Publishing.
  • Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec DMPK.
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.
  • Serum Stability of Peptides. Springer Nature Experiments.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC.
  • Serum stability of peptides. PubMed.
  • Serum Stability of Peptides. ResearchGate.
  • Methods to improve the metabolic stability of peptides. BOC Sciences.
  • Half-Life Extension of Biopharmaceuticals using Chemical Methods: Alternatives to PEGylation. PubMed.
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. e-Repositori UPF.
  • Development of an albumin-binding ligand for prolonging the plasma half-life of peptide therapeutics. Infoscience.
  • Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. PMC.
  • Extending Drug Half-Life through PEGylation. Creative Biolabs.
  • Bioorthogonal PEGylation Prolongs the Elimination Half-Life of N-TIMP2 While Retaining MMP Inhibition. PMC.
  • Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. ResearchGate.
  • Technical Support Center: Enhancing the In Vivo Stability and Half-Life of Macrocyclic Peptides. Benchchem.
  • Full article: Strategies for extending the half-life of biotherapeutics: successes and complications. Taylor & Francis Online.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylamino)oxane-4-carboxylic acid
Reactant of Route 2
4-(Methylamino)oxane-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.